Pd(Xantphos)Cl2
Description
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Properties
IUPAC Name |
dichloropalladium;(5-diphenylphosphaniumyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32OP2.2ClH.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;;;/h3-28H,1-2H3;2*1H;/q;;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYONDYPXIUDCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5[PH+](C6=CC=CC=C6)C7=CC=CC=C7)C.Cl[Pd]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34Cl2OP2Pd+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205319-10-4 | |
| Record name | Dichloro-(4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)palladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Structural Elucidation of Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure of Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II), commonly known as Pd(Xantphos)Cl₂. This palladium complex, featuring the bulky bidentate phosphine ligand Xantphos, is a widely utilized catalyst in cross-coupling reactions. Understanding its structural characteristics is paramount for optimizing reaction conditions and designing novel catalytic systems. This document details its coordination geometry, key spectroscopic identifiers, and the experimental protocols for its synthesis and characterization.
Molecular Structure and Coordination Geometry
Pd(Xantphos)Cl₂ is a coordination complex with the chemical formula C₃₉H₃₂Cl₂OP₂Pd and a molecular weight of 755.94 g/mol .[1][2] The central palladium atom is in the +2 oxidation state and is coordinated to the two phosphorus atoms of the Xantphos ligand and two chloride ligands. This results in a four-coordinate complex.
While the definitive crystal structure of Pd(Xantphos)Cl₂ is not publicly available, extensive studies on closely related Xantphos-palladium complexes, such as (Xantphos)PdMeCl, provide significant insight into its geometry. The Xantphos ligand is known to act as a chelating agent, binding to the palladium center in a bidentate fashion. The large steric bulk of the diphenylphosphino groups and the rigid xanthene backbone of the ligand enforce a specific geometry around the metal center.
The coordination geometry is best described as a distorted square planar. The two phosphorus atoms of the Xantphos ligand and the two chlorine atoms occupy the four coordination sites. A key feature of the Xantphos ligand is its "bite angle," the P-Pd-P angle, which is significantly larger than that of many other bidentate phosphine ligands. This wide bite angle is a direct consequence of the rigid xanthene backbone. In the related (Xantphos)PdMeCl complex, a P-Pd-P bite angle of 153° has been observed for the trans isomer, which is a significant deviation from the ideal 180° in a perfect square planar geometry. It is important to note that cis and trans isomers may exist in equilibrium in solution.
The structural rigidity and the wide bite angle of the Xantphos ligand are crucial for its catalytic activity, influencing both the stability of the complex and the stereoelectronics of the catalytic cycle.
Caption: A simplified diagram of the coordination around the Palladium center in Pd(Xantphos)Cl₂.
Spectroscopic and Analytical Data
The structure of Pd(Xantphos)Cl₂ is routinely confirmed by a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR Spectroscopy
The following NMR data has been reported for Pd(Xantphos)Cl₂ in CD₂Cl₂:
| Nucleus | Chemical Shift (δ) / ppm |
| ¹H NMR | 7.73 (dt, J = 7.8, 1.1 Hz, 2H), 7.44 (ddd, J = 9.0, 7.7, 1.4 Hz, 2H), 7.29 - 7.38 (m, 10H), 7.16 - 7.25 (m, 4H), 7.06 (td, J = 7.8, 2.5 Hz, 8H), 1.87 (s, 6H) |
| ¹³C NMR | 154.9, 154.8, 136.0, 135.0, 134.9, 130.6, 130.4, 130.1, 129.6, 128.7, 128.5, 128.4, 125.5, 125.4, 120.4, 119.9, 37.4, 26.8 |
| ³¹P NMR | 21.8 |
Data sourced from Organic Syntheses Procedure.
The ³¹P NMR spectrum, showing a single peak at 21.8 ppm, is characteristic of the phosphorus atoms being chemically equivalent and coordinated to the palladium center. The ¹H and ¹³C NMR spectra provide detailed information about the organic Xantphos ligand framework.
Experimental Protocols
Synthesis of Pd(Xantphos)Cl₂
The following procedure is a representative synthesis of Pd(Xantphos)Cl₂:
Materials:
-
Pd(CH₃CN)₂Cl₂ (Palladium(II) bis(acetonitrile) dichloride)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Benzene (anhydrous)
-
Diethyl ether
-
Nitrogen or Argon atmosphere (inert)
-
Standard Schlenk line glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(CH₃CN)₂Cl₂ and Xantphos in a 1:1 molar ratio.
-
Add anhydrous benzene to the flask to dissolve the reactants.
-
Stir the resulting solution at room temperature. The reaction progress can be monitored by the precipitation of the yellow product.
-
After the reaction is complete (typically after a few hours), the precipitate is collected by filtration under inert atmosphere.
-
The collected solid is washed sequentially with benzene and diethyl ether to remove any unreacted starting materials and impurities.
-
The resulting yellow solid is dried under vacuum to yield pure Pd(Xantphos)Cl₂.
Caption: Experimental workflow for the synthesis of Pd(Xantphos)Cl₂.
Conclusion
The structural characteristics of Pd(Xantphos)Cl₂, particularly its distorted square planar geometry and the wide bite angle imposed by the Xantphos ligand, are fundamental to its efficacy as a catalyst. This guide provides essential structural and spectroscopic data, along with a reliable synthetic protocol, to aid researchers in the fields of chemistry and drug development in their utilization and further investigation of this important palladium complex. While the precise crystallographic data for Pd(Xantphos)Cl₂ remains to be reported, the analysis of closely related structures provides a robust model for understanding its molecular architecture.
References
A Comprehensive Technical Guide to Pd(Xantphos)Cl₂ (CAS: 205319-10-4): A Key Catalyst in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II), commonly known as Pd(Xantphos)Cl₂, a cornerstone catalyst in the field of organic synthesis. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its wide-ranging applications in pivotal cross-coupling reactions, supported by quantitative data and detailed experimental procedures. Furthermore, this guide delves into the mechanistic underpinnings of its catalytic activity with illustrative diagrams of the key reaction cycles.
Core Properties and Specifications
Pd(Xantphos)Cl₂ is a yellow, air-stable palladium(II) complex that serves as a versatile pre-catalyst for a multitude of cross-coupling reactions. Its efficacy stems from the unique properties of the Xantphos ligand, a bulky, electron-rich diphosphine with a wide bite angle. This ligand architecture promotes the formation of catalytically active monoligated Pd(0) species and facilitates the crucial reductive elimination step in many catalytic cycles.
| Property | Value | Reference |
| CAS Number | 205319-10-4 | [1] |
| Molecular Formula | C₃₉H₃₂Cl₂OP₂Pd | [1] |
| Molecular Weight | 755.94 g/mol | [1] |
| Appearance | Yellow solid | [2] |
| Melting Point | 280-287 °C (decomposition) | [1] |
| Solubility | Soluble in chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) and benzene. | |
| Purity | Typically >95% | [1] |
Synthesis of Pd(Xantphos)Cl₂
A reliable and high-yielding synthesis of Pd(Xantphos)Cl₂ has been reported, making it readily accessible for laboratory and industrial use.[2]
Experimental Protocol
Materials:
-
Pd(CH₃CN)₂Cl₂ (Palladium(II) bis(acetonitrile) dichloride)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Benzene (anhydrous)
-
Diethyl ether
Procedure:
-
An oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser is charged with Pd(CH₃CN)₂Cl₂ (1.0 equiv) and Xantphos (1.1 equiv).
-
Anhydrous benzene is added to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is heated to 110 °C and stirred for 48 hours.
-
After cooling to room temperature, the resulting yellow solid is collected by filtration.
-
The solid is washed successively with benzene and diethyl ether.
-
The product is dried under vacuum to yield Pd(Xantphos)Cl₂ as a yellow solid.
| Reactant | Molar Ratio | Purity | Yield |
| Pd(CH₃CN)₂Cl₂ | 1.0 | 99% | 96-98% |
| Xantphos | 1.1 | 97% |
Applications in Cross-Coupling Reactions
Pd(Xantphos)Cl₂ and its in situ generated active species are highly effective catalysts for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The Pd/Xantphos system is particularly effective for the coupling of aryl halides and pseudo-halides with a wide range of amines, amides, and other nitrogen-containing nucleophiles.[3] The use of the more advanced Xantphos-Pd-G2 pre-catalyst often leads to improved reactivity.[4]
Materials:
-
Aryl halide (e.g., aryl chloride, bromide, or triflate)
-
Amine or other N-nucleophile
-
Pd(Xantphos)Cl₂ or Xantphos-Pd-G2 pre-catalyst
-
Strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 equiv), the amine (1.2 equiv), the base (1.4 equiv), and the palladium catalyst (0.5-2 mol%).
-
Add the anhydrous solvent and seal the tube.
-
Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) for the specified time (usually 1-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Aryl Halide | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | 1.0 | NaOtBu | Toluene | 100 | 12 | 95 |
| 4-Bromobenzonitrile | Aniline | 2.0 | K₃PO₄ | Dioxane | 100 | 24 | 92 |
| 1-Bromo-3-nitrobenzene | Benzylamine | 1.5 | Cs₂CO₃ | THF | 80 | 8 | 88 |
| Phenyl triflate | N-Methylaniline | 2.0 | NaOtBu | Toluene | 110 | 16 | 90 |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or pseudo-halides. The Pd/Xantphos catalytic system demonstrates excellent activity and functional group tolerance in these reactions.
Materials:
-
Aryl or vinyl halide/triflate
-
Aryl or vinyl boronic acid or ester
-
Pd(Xantphos)Cl₂ or a pre-catalyst
-
Base (e.g., K₂CO₃, K₃PO₄, or CsF)
-
Solvent system (e.g., toluene/water, dioxane/water, or THF/water)
Procedure:
-
In a reaction vessel, combine the aryl/vinyl halide/triflate (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-3 mol%).
-
Add the solvent system and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC/MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the residue by column chromatography or recrystallization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | 2.0 | K₂CO₃ | Toluene/H₂O | 90 | 12 | 98 |
| 2-Chloropyridine | 4-Tolylboronic acid | 3.0 | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 91 |
| Naphthyl triflate | Vinylboronic acid | 1.5 | CsF | THF/H₂O | 80 | 6 | 94 |
| 3-Bromothiophene | 2-Furylboronic acid | 2.5 | K₂CO₃ | Toluene/H₂O | 90 | 16 | 89 |
Mechanistic Insights: Catalytic Cycles
The catalytic activity of Pd(Xantphos)Cl₂ relies on its in situ reduction to a Pd(0) species, which is the active catalyst that enters the catalytic cycle. The Xantphos ligand plays a crucial role in stabilizing the palladium center and promoting the key steps of oxidative addition and reductive elimination.
Catalytic Cycle for Buchwald-Hartwig Amination
The generally accepted mechanism for the Pd-catalyzed C-N cross-coupling reaction is depicted below. The cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.
Catalytic Cycle for Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura coupling also initiates with the oxidative addition of an organic halide to a Pd(0) complex. The subsequent key step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, facilitated by a base. The cycle concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Conclusion
Pd(Xantphos)Cl₂ has established itself as a remarkably versatile and efficient pre-catalyst for a broad spectrum of cross-coupling reactions that are indispensable in modern organic chemistry and drug development. Its stability, coupled with the high activity of the derived catalytic species, allows for the synthesis of complex molecular architectures with high yields and excellent functional group tolerance. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers and scientists to effectively harness the full potential of this powerful catalytic tool in their synthetic endeavors.
References
Synthesis and Characterization of Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) [Pd(Xantphos)Cl₂]: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II), commonly known as Pd(Xantphos)Cl₂. This palladium complex is a versatile and widely used catalyst in a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the development of new pharmaceutical agents.
Overview
Pd(Xantphos)Cl₂ is a stable, air- and moisture-tolerant palladium(II) complex. The Xantphos ligand, a bulky and electron-rich diphosphine, imparts unique properties to the palladium center, leading to high catalytic activity and selectivity in numerous transformations, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck couplings. Its well-defined structure and stability make it a preferred pre-catalyst in many applications.
Synthesis of Pd(Xantphos)Cl₂
The synthesis of Pd(Xantphos)Cl₂ is a straightforward procedure involving the reaction of a suitable palladium(II) precursor with the Xantphos ligand. A well-established and high-yielding protocol is provided by Organic Syntheses.
Experimental Protocol
Reaction Scheme:
Pd(CH₃CN)₂Cl₂ + Xantphos → Pd(Xantphos)Cl₂ + 2 CH₃CN
Materials and Reagents:
-
Bis(acetonitrile)palladium(II) chloride (Pd(CH₃CN)₂Cl₂)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Benzene (anhydrous)
-
Diethyl ether
Procedure: [1]
-
An oven-dried 100-mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser is connected to a vacuum line and flushed with nitrogen.
-
The flask is charged with Pd(CH₃CN)₂Cl₂ (1.0 g, 3.86 mmol, 1.0 equiv), Xantphos (2.46 g, 4.24 mmol, 1.1 equiv), and benzene (80 mL).
-
The reaction mixture is heated to 110 °C (oil bath) and stirred for 48 hours.
-
After cooling to room temperature, the resulting yellow solid is collected by filtration.
-
The solid is washed successively with benzene (3 x 30 mL) and diethyl ether (3 x 30 mL).
-
The product is dried under vacuum (1.0 mmHg) for 5 hours to yield Pd(Xantphos)Cl₂ as a yellow solid.
Yield and Purity:
Following this protocol, a yield of approximately 2.88 g (98%) of Pd(Xantphos)Cl₂ can be expected.[1] The purity of the product has been determined to be 99.2% by quantitative ¹H NMR spectroscopy.[1]
Synthesis Workflow
Caption: Synthesis Workflow for this compound
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized Pd(Xantphos)Cl₂. The following data is based on reported values.
Physical Properties
| Property | Value |
| Molecular Formula | C₃₉H₃₂Cl₂OP₂Pd |
| Molecular Weight | 755.94 g/mol [2] |
| Appearance | Yellow microcrystalline solid |
| Melting Point | 280-287 °C (decomposition) |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: [1]
NMR spectroscopy is a powerful tool for the structural elucidation of Pd(Xantphos)Cl₂. The spectra are typically recorded in deuterated dichloromethane (CD₂Cl₂).
| ¹H NMR (400 MHz, CD₂Cl₂) δ (ppm) | ¹³C NMR (101 MHz, CD₂Cl₂) δ (ppm) | ³¹P NMR (162 MHz, CD₂Cl₂) δ (ppm) |
| 7.73 (dt, J = 7.8, 1.1 Hz, 2H) | 154.9, 154.8 | 21.8 |
| 7.44 (ddd, J = 9.0, 7.7, 1.4 Hz, 2H) | 136.0, 135.0, 134.9 | |
| 7.38 – 7.29 (m, 10H) | 130.6, 130.4, 130.1, 129.6 | |
| 7.25 – 7.16 (m, 4H) | 128.7, 128.5, 128.4 | |
| 7.06 (td, J = 7.8, 2.5 Hz, 8H) | 125.5, 125.4 | |
| 1.87 (s, 6H) | 120.4, 119.9 | |
| 37.4 | ||
| 26.8 |
Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS):
While FT-IR and mass spectrometry are standard techniques for the characterization of organometallic complexes, readily available, specific spectral data for pure, isolated Pd(Xantphos)Cl₂ is not prevalent in the public literature. FT-IR would be expected to show characteristic peaks for the aromatic C-H and C=C stretching of the phenyl and xanthene groups, as well as vibrations associated with the P-C and Pd-Cl bonds. Mass spectrometry would be expected to show the molecular ion peak or fragments corresponding to the loss of ligands. For detailed analysis, it is recommended to acquire these spectra on the synthesized material.
Safety Information
Pd(Xantphos)Cl₂ should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications in Drug Development
The utility of Pd(Xantphos)Cl₂ in constructing complex molecular architectures makes it an invaluable tool in drug discovery and development. Its application in key C-C and C-N bond-forming reactions allows for the efficient synthesis of novel scaffolds and the modification of lead compounds, accelerating the drug development pipeline.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of Pd(Xantphos)Cl₂ and a summary of its key characterization data. The high-yielding and reproducible synthesis, combined with its proven catalytic efficacy, solidifies the position of Pd(Xantphos)Cl₂ as a critical catalyst for researchers and professionals in the fields of organic synthesis and medicinal chemistry.
References
A Comprehensive Technical Guide to Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) (Pd(Xantphos)Cl₂)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II), commonly known as Pd(Xantphos)Cl₂. This palladium complex is a highly efficient and versatile catalyst widely employed in a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.
Core Physical and Chemical Properties
Pd(Xantphos)Cl₂ is a yellow, air- and moisture-stable solid, making it a convenient and user-friendly precatalyst in comparison to more sensitive palladium sources.[1] Its structural and physical characteristics are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference |
| Chemical Name | Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) | [2][3] |
| Synonyms | [4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene]dichloropalladium(II), PdCl₂(Xantphos) | |
| CAS Number | 205319-10-4 | [2][3][4][5] |
| Molecular Formula | C₃₉H₃₂Cl₂OP₂Pd | [2][4][5] |
| Molecular Weight | 755.94 g/mol | [2][4][6] |
| Appearance | Yellow solid, Light yellow to brown powder/crystal | [4][7] |
| Melting Point | 280-287 °C (with decomposition) | |
| Solubility | Soluble in solvents like DMSO, PEG300/PEG400, and Tween 80. | [4] |
| Storage | Store at 4°C, protected from light, under a nitrogen atmosphere. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. | [4][5] |
Spectroscopic Data
| Type | Solvent | Chemical Shift (δ) | Reference |
| ³¹P NMR | CD₂Cl₂ | 21.8 ppm | [7] |
| ¹H NMR | CD₂Cl₂ | 1.87 (s, 6H), 7.06 (td, J = 7.8, 2.5 Hz, 8H), 7.16 - 7.25 (m, 4H), 7.29 - 7.38 (m, 10H), 7.44 (ddd, J = 9.0, 7.7, 1.4 Hz, 2H), 7.73 (dt, J = 7.8, 1.1 Hz, 2H) | [7] |
| ¹³C NMR | CD₂Cl₂ | 26.8, 37.4, 119.9, 120.4, 125.4, 125.5, 128.4, 128.5, 128.7, 129.6, 130.1, 130.4, 130.6, 134.9, 135.0, 136.0, 154.8, 154.9 | [7] |
Catalytic Applications and Reaction Mechanisms
Pd(Xantphos)Cl₂ is a cornerstone catalyst for a multitude of cross-coupling reactions, valued for its ability to promote efficient bond formation with a broad range of substrates. The Xantphos ligand, characterized by its large bite angle, plays a crucial role in facilitating challenging reductive elimination steps in the catalytic cycle.[8]
This catalyst is particularly effective in Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, Hiyama, Negishi, Sonogashira, and Stille reactions.[2][3] Its utility extends to C-N, C-S, and C-C bond-forming reactions.[1][8]
A generalized catalytic cycle for a cross-coupling reaction involving Pd(Xantphos)Cl₂ is depicted below. The cycle typically initiates with the reduction of the Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of an organohalide, transmetalation with a coupling partner, and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
References
- 1. Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. catalysts.metalor.com [catalysts.metalor.com]
- 3. Pd 134: PdCl2 (XantPhos) | CAS 205319 10 4 | Johnson Matthey [matthey.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemscene.com [chemscene.com]
- 6. Dichloro-(4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)palladium(II) | C39H32Cl2OP2Pd | CID 60153068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Pd(Xantphos)Cl2 molecular weight and formula
This guide provides a detailed overview of the chemical and physical properties of Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II), commonly known as Pd(Xantphos)Cl₂. It is intended for researchers, scientists, and professionals in the field of drug development and catalysis.
Quantitative Data Summary
The following table summarizes the key quantitative data for Pd(Xantphos)Cl₂ and its constituent ligands.
| Compound/Ligand | Chemical Formula | Molecular Weight ( g/mol ) |
| Pd(Xantphos)Cl₂ | C₃₉H₃₂Cl₂OP₂Pd | 755.94[1][2][3] |
| Xantphos | C₃₉H₃₂OP₂ | 578.63 |
| Palladium(II) chloride | PdCl₂ | 177.33[4][5] |
Molecular Structure and Components
Pd(Xantphos)Cl₂ is a coordination complex consisting of a central palladium atom coordinated to a Xantphos ligand and two chloride ligands. The Xantphos ligand is a bidentate phosphine ligand known for its large bite angle, which influences the geometry and reactivity of the complex.
Caption: Molecular composition of Pd(Xantphos)Cl₂.
Experimental Protocols
Detailed experimental protocols for the synthesis and application of Pd(Xantphos)Cl₂ are extensive and varied, depending on the specific reaction. However, a general procedure for its use in a cross-coupling reaction is outlined below. This is a representative protocol and may require optimization for specific substrates.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add Pd(Xantphos)Cl₂ (0.01-1 mol%).
-
Solvent Addition: Add the desired solvent (e.g., toluene, dioxane, or a mixture with water, 5 mL).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or GC/MS.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Xantphos ligand itself is prepared by the di-lithiation of 9,9-dimethylxanthene followed by treatment with chlorodiphenylphosphine.[6]
Applications in Research and Development
Pd(Xantphos)Cl₂ is a versatile and widely used catalyst in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[7] Its applications are crucial in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The Xantphos ligand's wide bite angle often imparts high catalytic activity and selectivity.[6] Common applications include:
-
Suzuki-Miyaura coupling[8]
-
Buchwald-Hartwig amination[8]
-
Heck reaction
-
Sonogashira coupling
-
Stille coupling
References
- 1. chemscene.com [chemscene.com]
- 2. catalysts.metalor.com [catalysts.metalor.com]
- 3. 205319-10-4|Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)|BLD Pharm [bldpharm.com]
- 4. catalysts.metalor.com [catalysts.metalor.com]
- 5. 氯化钯(II) ≥99.9% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Xantphos [chemeurope.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Pd 134: PdCl2 (XantPhos) | CAS 205319 10 4 | Johnson Matthey [matthey.com]
An In-depth Technical Guide to the Solubility and Stability of Pd(Xantphos)Cl₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II), commonly known as Pd(Xantphos)Cl₂. This palladium complex is a widely used catalyst in cross-coupling reactions, making a thorough understanding of its physicochemical properties essential for reaction optimization, process development, and quality control.
Core Properties of Pd(Xantphos)Cl₂
Molecular Structure:
-
Chemical Name: Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)
-
CAS Number: 205319-10-4
-
Molecular Formula: C₃₉H₃₂Cl₂OP₂Pd
-
Molecular Weight: 755.94 g/mol
Physical Appearance:
Pd(Xantphos)Cl₂ is a yellow solid.
Solubility Profile
The solubility of Pd(Xantphos)Cl₂ is a critical parameter for its application in homogeneous catalysis. While comprehensive quantitative data across a wide range of organic solvents is not extensively published, the available information indicates a preference for polar aprotic solvents.
Quantitative Solubility Data
| Solvent | Solubility | Conditions |
| Dimethyl Sulfoxide (DMSO) | 5.71 mg/mL (7.55 mM) | Requires ultrasonic agitation and heating to 60°C.[1] |
Qualitative Solubility Observations
-
Poorly Soluble: The synthesis protocol for Pd(Xantphos)Cl₂ involves washing the solid product with benzene and diethyl ether, suggesting it has low solubility in these nonpolar and weakly polar solvents.[2]
-
General Considerations for Palladium-Phosphine Complexes: Metal-phosphine complexes, in general, tend to be lipophilic and exhibit good solubility in organic solvents.[3] However, the specific solubility of Pd(Xantphos)Cl₂ will be dictated by the large, rigid Xantphos ligand. A related third-generation Buchwald precatalyst, Xantphos Pd G3, is noted to be highly soluble in a wide range of common organic solvents.
Stability Profile
The stability of Pd(Xantphos)Cl₂ is a key factor in its storage, handling, and catalytic activity. Both thermal and solution-state stability are important considerations.
Thermal Stability
-
Solid State: The solid complex has a melting point of 280-287 °C, at which it undergoes decomposition. For long-term storage, it is recommended to keep the solid at 4°C, protected from light and under a nitrogen atmosphere.[4]
-
In Solution: Under catalytic conditions in methanol, Pd(Xantphos)Cl₂ shows signs of thermal decomposition at 130 °C, evidenced by the formation of palladium metal. A notable decrease in catalytic activity is observed at temperatures above 120 °C.
Solution Stability and Storage
Stock solutions of Pd(Xantphos)Cl₂ exhibit limited long-term stability at room temperature. For optimal preservation of the catalyst's activity, the following storage conditions are recommended:
| Storage Temperature | Duration | Conditions |
| -20°C | 1 month | Protect from light, stored under nitrogen.[1] |
| -80°C | 6 months | Protect from light, stored under nitrogen.[1] |
Repeated freeze-thaw cycles should be avoided to prevent inactivation of the product.[1]
Decomposition Pathway
Experimental Protocols
The following sections outline generalized experimental protocols for determining the solubility and thermal stability of Pd(Xantphos)Cl₂.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of solid Pd(Xantphos)Cl₂ to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully extract a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
Quantification: Analyze the concentration of Pd(Xantphos)Cl₂ in the filtered supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve prepared with standards of known concentrations.
-
Calculation: Express the solubility in mg/mL or mol/L.
Experimental Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Thermogravimetric analysis can be used to determine the decomposition temperature of solid Pd(Xantphos)Cl₂.
-
Sample Preparation: Place a small, accurately weighed amount of Pd(Xantphos)Cl₂ (typically 5-10 mg) into a TGA crucible.
-
Instrumentation Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative decomposition.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 500 °C).
-
Data Acquisition: Continuously monitor and record the sample's mass as a function of temperature.
-
Analysis: The onset temperature of mass loss in the TGA curve indicates the beginning of thermal decomposition.
Visualizations
Caption: Factors influencing the solubility of Pd(Xantphos)Cl₂.
Caption: Proposed thermal decomposition pathway of Pd(Xantphos)Cl₂.
References
The Bench-Stable Advantage: An In-depth Technical Guide to the Air and Moisture Stability of Xantphos Palladium Precatalysts
For researchers, scientists, and professionals in drug development, the handling and storage of catalytic reagents are critical considerations that impact experimental reproducibility and overall cost-effectiveness. This technical guide provides a comprehensive overview of the air and moisture stability of Xantphos palladium precatalysts, a class of reagents renowned for their operational simplicity in a wide range of cross-coupling reactions.
This document consolidates qualitative and quantitative data from peer-reviewed literature and manufacturer specifications, offering detailed experimental protocols for stability assessment and logical workflows for catalyst handling. The information presented herein is intended to enable users to confidently handle these powerful catalytic tools.
Qualitative and Quantitative Stability Overview
Several Xantphos-ligated palladium precatalysts, most notably the third-generation (G3) Buchwald precatalysts and specific dialkyl palladium complexes, are widely described as "bench-stable," meaning they can be handled in the presence of air and moisture for weighing and reaction setup without the need for rigorously inert atmosphere techniques such as a glovebox.[1][2][3] This stability is a significant advantage, streamlining workflows and making these catalysts more accessible for a broad range of applications.
However, it is crucial to distinguish between short-term handling stability and long-term storage stability. While these precatalysts tolerate brief exposure to ambient atmosphere, extended storage under such conditions can lead to degradation.
Quantitative Stability Data
A key study by Takahashi, Kubota, and Ito provides quantitative insight into the long-term stability of a specific Xantphos-ligated palladium dialkyl complex, denoted as complex 3 .[4] Their findings, summarized below, demonstrate the importance of temperature in preserving the integrity of the precatalyst over extended periods.
| Storage Condition | Time (days) | Decomposition (%) | Reference |
| Room Temperature (in air) | 14 | ~10% | [4] |
| -30 °C (in air) | 14 | < 5% | [4] |
This data clearly indicates that while the complex is relatively stable at room temperature over a two-week period, low-temperature storage is recommended to minimize decomposition for long-term use.[4]
Further evidence of the impact of air on Xantphos palladium systems comes from ³¹P NMR spectroscopic monitoring. A study on a Pd(dba)₂/Xantphos mixture stirred in the open air showed observable changes in the NMR spectrum over 42 hours, indicating degradation of the complex.
Experimental Protocols for Stability Assessment
The stability of Xantphos palladium precatalysts can be reliably assessed using nuclear magnetic resonance (NMR) spectroscopy, particularly ³¹P NMR, which is highly sensitive to the chemical environment of the phosphorus atoms in the Xantphos ligand.
Protocol 1: Long-Term Stability Assessment by ¹H NMR
This protocol is adapted from the study by Takahashi et al. for assessing the long-term storage stability of a Xantphos palladium dialkyl complex.[4]
Objective: To quantify the decomposition of a Xantphos palladium precatalyst over time under different storage conditions.
Materials:
-
Xantphos palladium precatalyst sample
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
-
Internal standard (e.g., 1,1,2,2-tetrachloroethane)
-
Vials for storage at different temperatures (e.g., room temperature and -30 °C)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the Xantphos palladium precatalyst and an internal standard in CDCl₃ in an NMR tube. The concentration should be sufficient to obtain a clear spectrum.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
-
Storage:
-
Prepare two vials containing a small amount of the solid precatalyst.
-
Store one vial at ambient room temperature, exposed to the laboratory atmosphere.
-
Store the second vial in a freezer at -30 °C, also exposed to the air within the freezer.
-
-
Monitoring:
-
At predetermined time points (e.g., 7 days, 14 days), take a small sample from each vial.
-
Prepare an NMR sample of the aged precatalyst in CDCl₃ with the internal standard.
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Integrate a characteristic peak of the intact precatalyst and the peak of the internal standard.
-
Calculate the percentage of remaining precatalyst at each time point relative to the t=0 spectrum, normalized to the internal standard. The percentage of decomposition is calculated as 100% minus the percentage of remaining precatalyst.
-
Protocol 2: Air Stability Assessment by ³¹P NMR
This protocol is a general method for observing the decomposition of a Xantphos palladium precatalyst upon direct exposure to air in solution.
Objective: To qualitatively and semi-quantitatively monitor the decomposition of a Xantphos palladium precatalyst in solution when exposed to air.
Materials:
-
Xantphos palladium precatalyst
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
NMR tube
-
Septum and needle
Procedure:
-
Initial Spectrum (Inert Conditions):
-
In a glovebox or using Schlenk technique, dissolve a sample of the Xantphos palladium precatalyst in the chosen anhydrous, degassed solvent in an NMR tube.
-
Seal the NMR tube with a septum.
-
Acquire an initial ³¹P NMR spectrum. This will serve as the baseline for the intact catalyst.
-
-
Exposure to Air:
-
Remove the septum and expose the solution in the NMR tube to the ambient atmosphere.
-
Alternatively, for a more controlled experiment, a slow stream of air can be bubbled through the solution via a needle.
-
-
Time-Course Monitoring:
-
Acquire ³¹P NMR spectra at regular intervals (e.g., every hour, or as changes are observed).
-
Monitor for the appearance of new peaks, which may correspond to oxidized phosphine species (e.g., Xantphos oxide) or other decomposition products.
-
-
Data Analysis:
-
Observe the decrease in the integral of the peak corresponding to the starting precatalyst and the increase in the integrals of new peaks corresponding to decomposition products.
-
The relative integrals can be used to semi-quantitatively track the decomposition process over time.
-
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for assessing catalyst stability and a logical diagram for handling these precatalysts.
Caption: Workflow for Quantitative Stability Assessment.
Caption: Decision Logic for Handling Xantphos Precatalysts.
Conclusions and Best Practices
The available data robustly supports the classification of many Xantphos palladium precatalysts as air- and moisture-stable for the practical purposes of setting up chemical reactions. This characteristic offers a significant advantage in terms of ease of use and experimental efficiency.
However, for long-term storage, it is crucial to adhere to best practices to ensure the longevity and reactivity of these valuable reagents. Based on the presented data, the following recommendations are made:
-
Short-Term Handling: Weighing and adding the solid precatalyst to a reaction vessel can be safely performed on the benchtop in an ambient atmosphere.
-
Long-Term Storage: For storage periods exceeding a few days, it is strongly recommended to store the solid precatalyst at low temperatures (e.g., -30 °C) to minimize decomposition. While exclusion of air is not strictly necessary for storage at low temperatures over moderate timeframes, storing under an inert atmosphere (e.g., in a desiccator with an inert gas backfill or in a freezer inside a sealed container with a desiccant) will provide the best possible long-term stability.
-
Solution Stability: Solutions of Xantphos palladium precatalysts are generally less stable than the solid material and should be prepared fresh for use. If a stock solution is required, it should be stored under an inert atmosphere and at low temperature.
By understanding the nuances of their stability and adhering to these handling and storage guidelines, researchers can fully leverage the catalytic power and convenience of Xantphos palladium precatalysts.
References
- 1. Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Mechanism of Pd/Senphos-Catalyzed trans-Hydroboration of 1,3-Enynes: Experimental and Computational Evidence in Support of the Unusual Outer-Sphere Oxidative Addition Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
The Pivotal Role of Xantphos in Palladium Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, selectivity, and functional group tolerance. Among the vast arsenal of phosphine-based ligands, Xantphos, a xanthene-based bisphosphine, has emerged as a uniquely versatile and powerful tool. Its rigid backbone and wide "bite angle" confer distinct structural and electronic properties to the palladium center, profoundly influencing the catalytic cycle and enabling a broad spectrum of chemical transformations critical to pharmaceutical and materials science. This technical guide provides a comprehensive overview of the core principles and practical applications of the Xantphos ligand in palladium catalysis, offering valuable insights for researchers and professionals in drug development and chemical synthesis.
Core Concepts: Structure and Properties of Xantphos
Xantphos, or 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, is a bidentate phosphine ligand characterized by a rigid xanthene backbone that locks the two diphenylphosphino groups in a specific spatial arrangement. This rigidity is a key feature, as it minimizes conformational flexibility and pre-organizes the ligand for chelation to a metal center.
The most defining characteristic of Xantphos is its wide natural bite angle, which is the P-Pd-P bond angle dictated by the ligand's backbone. For Xantphos, this angle is approximately 108-112°. This is significantly larger than that of many other common bisphosphine ligands like dppf (diphenylphosphinoferrocene), which has a bite angle of around 99°. This wide bite angle has profound implications for the geometry and reactivity of the palladium catalyst.
The synthesis of Xantphos is typically achieved through a directed ortho-lithiation of 9,9-dimethylxanthene, followed by quenching with chlorodiphenylphosphine.[1]
The Role of Xantphos in the Catalytic Cycle
The efficacy of Xantphos in palladium catalysis stems from its influence on the three key steps of the cross-coupling catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The electron-rich nature of the phosphine groups in Xantphos enhances the electron density on the palladium(0) center, facilitating the oxidative addition of aryl, vinyl, or alkyl halides (or triflates). This is often the rate-determining step, and the electronic properties of Xantphos can accelerate it.
-
Transmetalation: While the steric bulk of the ligand can influence this step, the primary role of Xantphos here is to maintain a stable and reactive palladium intermediate.
-
Reductive Elimination: The wide bite angle of Xantphos is particularly crucial in promoting the reductive elimination step.[2] This angle distorts the geometry of the palladium complex, bringing the two organic fragments closer together and lowering the energy barrier for the formation of the new carbon-carbon or carbon-heteroatom bond. This accelerated reductive elimination is a key factor in the high turnover numbers often observed with Xantphos-based catalysts.
The interplay of these factors is visually represented in the following generalized catalytic cycle diagram.
References
Foundational Studies on Pd(Xantphos)Cl₂ Catalyzed Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational studies and applications of the palladium catalyst, [Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)], commonly referred to as Pd(Xantphos)Cl₂. This air- and moisture-stable precatalyst has demonstrated significant utility in a variety of cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document collates quantitative data, details experimental protocols for key reactions, and visualizes essential processes to facilitate understanding and application in a research and development setting.
Introduction to Pd(Xantphos)Cl₂
Pd(Xantphos)Cl₂ is a palladium(II) complex featuring the bulky, electron-rich bidentate phosphine ligand, Xantphos. The wide bite angle of the Xantphos ligand (approximately 112°) is a key feature that influences the catalytic activity, generally facilitating the reductive elimination step in cross-coupling reactions.[1] The precatalyst is typically a yellow, air-stable solid, making it a convenient and reliable choice for a range of catalytic transformations.[2][3] It is widely used in reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and carbon-sulfur (C-S) bond formation.[3][4] The in situ generation of the active Pd(0) species from the Pd(II) precatalyst is a critical step for initiating the catalytic cycle.[5]
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on Pd(Xantphos)Cl₂ and related Pd/Xantphos catalyzed reactions, providing a comparative overview of its efficacy across different transformations.
Table 1: Pd/Xantphos Catalyzed Arylation of Urea with Aryl Halides
| Entry | Aryl Halide | Ligand | Pd (mol%) | Time (h) | Conversion (%) | Yield (%) | Reference |
| 1 | p-ClC₆H₄Br | 3,5-(CF₃)₂Xantphos | 2 | 2 | 100 | 81 | [1] |
| 2 | p-ClC₆H₄Br | Xantphos | 4 | 10 | 100 | 64 | [1] |
| 3 | o-ClC₆H₄Br | 3,5-(CF₃)₂Xantphos | 1 | 5 | 100 | 91 | [1] |
| 4 | o-ClC₆H₄Br | Xantphos | 4 | 11 | 100 | 57 | [1] |
| 5 | p-MeC₆H₄Br | 3,5-(CF₃)₂Xantphos | 4 | 2.5 | 100 | 62 | [1] |
| 6 | p-MeC₆H₄Br | Xantphos | 4 | 20 | 62 | 7 | [1] |
| 7 | o-MeC₆H₄Br | 3,5-(CF₃)₂Xantphos | 1 | 4 | 100 | 98 | [1] |
| 8 | o-MeC₆H₄Br | Xantphos | 4 | 36 | 94 | 77 | [1] |
| 9 | m-MeC₆H₄Br | 3,5-(CF₃)₂Xantphos | 2 | 4 | 100 | 71 | [1] |
| 10 | o-MeOC₆H₄Br | 3,5-(CF₃)₂Xantphos | 3 | 4 | 100 | 80 | [1] |
Table 2: Pd-Catalyzed C-S Coupling Reactions
| Entry | Catalyst System | Catalyst Loading (mol%) | Conversion (%) | Notes | Reference |
| 1 | (Xantphos)Pd G3 | 3 | 98 | Activation period of at least 20 min was ideal. | [4] |
| 2 | Pd(OAc)₂ / Xantphos (1:2 ratio) | - | 95 | Reaction kinetics are fast, with over 40% conversion in the first minute. | [4] |
| 3 | (Xantphos)Pd(3) OA complex III | 1 | 74 | - | [4] |
| 4 | Pd₂(dba)₃ / Xantphos | - | >30 | General condition for C-S coupling. | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published literature and offer a starting point for laboratory implementation.
Synthesis of Pd(Xantphos)Cl₂ Precatalyst
This procedure is adapted from Organic Syntheses.[2]
Materials:
-
Pd(CH₃CN)₂Cl₂ (1.0 g, 3.86 mmol, 1 equiv)
-
Xantphos (2.46 g, 4.24 mmol, 1.1 equiv)
-
Benzene (80 mL)
-
Diethyl ether (Et₂O)
-
Schlenk flask (100-mL) with reflux condenser
-
Magnetic stir bar
-
Nitrogen or Argon source
Procedure:
-
Dry all glassware in an oven at 100 °C.
-
Assemble the Schlenk flask with a reflux condenser and flush with nitrogen for 3 minutes.
-
To the flask, add Pd(CH₃CN)₂Cl₂ (1.0 g, 3.86 mmol), Xantphos (2.46 g, 4.24 mmol), and benzene (80 mL).
-
Stir the reaction mixture at 110 °C (oil bath) for 48 hours.
-
Cool the mixture to room temperature. A yellow solid should precipitate.
-
Collect the solid by filtration.
-
Wash the solid successively with benzene (3 x 30 mL) and Et₂O (3 x 30 mL).
-
Dry the solid under vacuum (1.0 mmHg) for 5 hours to yield Pd(Xantphos)Cl₂ as a yellow solid (approx. 2.88 g, 98% yield).[2]
General Protocol for Buchwald-Hartwig Amination
This generalized protocol is based on established procedures for palladium-catalyzed amination reactions.[6]
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(Xantphos)Cl₂ (1-2 mol%)
-
Strong base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(Xantphos)Cl₂ and the base.
-
Add the aryl halide and the amine to the tube.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) for the required time (monitored by TLC or GC-MS).
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling
This is a general procedure for Suzuki-Miyaura cross-coupling reactions.[7][8]
Materials:
-
Aryl or vinyl halide/triflate (1.0 equiv)
-
Boronic acid or ester (1.1-1.5 equiv)
-
Pd(Xantphos)Cl₂ (1-3 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 equiv)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the aryl halide/triflate, boronic acid, base, and Pd(Xantphos)Cl₂.
-
Add the solvent system.
-
Heat the mixture with vigorous stirring (typically 80-100 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired biaryl product.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of Pd(Xantphos)Cl₂ catalyzed reactions.
Caption: General experimental workflow for a Pd(Xantphos)Cl₂ catalyzed cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. catalysts.metalor.com [catalysts.metalor.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for Pd(Xantphos)Cl₂ in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly biaryl structures, which are prevalent in pharmaceuticals and functional materials. The choice of catalyst is paramount to the success of these reactions, influencing reaction rates, yields, and functional group tolerance.[1][2] This document provides detailed application notes and protocols for the use of [Dichloro(Xantphos)palladium(II)] (Pd(Xantphos)Cl₂), a highly effective pre-catalyst for the Suzuki-Miyaura coupling of a wide range of substrates, including challenging aryl chlorides.
The Xantphos ligand, characterized by its large bite angle, imparts unique reactivity to the palladium center. This steric and electronic profile facilitates the key steps of the catalytic cycle—oxidative addition and reductive elimination—leading to high catalytic activity and stability.[3] The use of a well-defined pre-catalyst like Pd(Xantphos)Cl₂ offers advantages over in-situ catalyst generation, including better reproducibility and the ability to catalyze difficult couplings.
Advantages of Using Pd(Xantphos)Cl₂
-
High Catalytic Activity: The Xantphos ligand promotes efficient catalysis, allowing for low catalyst loadings.
-
Broad Substrate Scope: Effective for the coupling of aryl bromides, triflates, and even less reactive aryl chlorides with a variety of aryl and heteroaryl boronic acids.[4]
-
Excellent Functional Group Tolerance: The catalyst system is compatible with a wide range of functional groups, which is crucial in the synthesis of complex molecules and in drug development.[1]
-
Thermal Stability: The Pd(Xantphos)Cl₂ complex exhibits good thermal stability, making it suitable for reactions requiring elevated temperatures.
-
Air and Moisture Stability: As a Pd(II) pre-catalyst, it is generally more stable and easier to handle than Pd(0) sources.[2]
Catalytic Cycle and Reaction Mechanism
The Suzuki-Miyaura reaction catalyzed by Pd(Xantphos)Cl₂ proceeds through a well-established catalytic cycle. The Pd(II) pre-catalyst must first be reduced in situ to the active Pd(0) species. This reduction can be facilitated by various components in the reaction mixture, such as phosphines, solvents, or the boronic acid reagent itself.[2][3]
Once the active Pd(0)(Xantphos) catalyst is formed, the cycle involves three key steps:
-
Oxidative Addition: The Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid (Ar'-B(OR)₂) is transferred to the palladium center, typically with the assistance of a base.
-
Reductive Elimination: The two aryl groups on the palladium complex are coupled to form the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.[1]
Below is a diagram illustrating the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling reaction using Pd(Xantphos)Cl₂. Optimization of reaction parameters such as solvent, base, temperature, and reaction time may be necessary for specific substrates.
General Protocol for the Coupling of Aryl Bromides and Triflates
This protocol is suitable for a wide range of aryl bromides and triflates with various aryl and heteroaryl boronic acids.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
Aryl halide (bromide or triflate) (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Pd(Xantphos)Cl₂ (0.01-0.02 mmol, 1-2 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol)
-
Solvent (e.g., 1,4-dioxane, toluene, THF) (5-10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (2.0-3.0 mmol).
-
Add the Pd(Xantphos)Cl₂ catalyst (1-2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (5-10 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed as monitored by TLC or GC/LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for the Coupling of Aryl Chlorides
The coupling of aryl chlorides is more challenging and often requires more forcing conditions, such as higher temperatures and stronger bases.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd(Xantphos)Cl₂ (0.02-0.05 mmol, 2-5 mol%)
-
Strong base (e.g., K₃PO₄, t-BuOK) (3.0 mmol)
-
High-boiling point solvent (e.g., toluene, xylenes, 1,4-dioxane) (5-10 mL)
Procedure:
-
Follow the same setup procedure as for aryl bromides and triflates, ensuring all reagents and the reaction vessel are scrupulously dry.
-
Use a higher catalyst loading of Pd(Xantphos)Cl₂ (2-5 mol%).
-
Employ a stronger base such as K₃PO₄ or t-BuOK.
-
Heat the reaction mixture to a higher temperature (typically 100-140 °C).
-
Reaction times may be longer; monitor the reaction progress accordingly.
-
Follow the same workup and purification procedure as described above.
Quantitative Data
The following tables provide representative data for Suzuki-Miyaura cross-coupling reactions using Pd(Xantphos)Cl₂ or similar palladium complexes with bulky phosphine ligands. Note that yields are highly substrate-dependent and the conditions provided are a starting point for optimization.
Table 1: Coupling of Various Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | >95 |
| 2 | 4-Iodoanisole | K₂CO₃ | Toluene | 100 | 8 | >98 |
| 3 | 4-Chlorobenzonitrile | K₃PO₄ | Toluene | 110 | 24 | 92 |
| 4 | 2-Bromopyridine | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 90 |
| 5 | 1-Naphthyl triflate | K₃PO₄ | Toluene | 110 | 12 | 94 |
Table 2: Substrate Scope for the Coupling of 4-Chlorotoluene
| Entry | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | K₃PO₄ | Toluene | 110 | 24 | 95 |
| 2 | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene | 110 | 24 | 93 |
| 3 | 3-Thienylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 20 | 88 |
| 4 | 2-Naphthylboronic acid | K₃PO₄ | Toluene | 110 | 24 | 96 |
| 5 | 4-Formylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 |
Troubleshooting
-
Low or No Conversion:
-
Ensure the reaction is performed under strictly inert conditions.
-
Check the quality and purity of reagents, especially the boronic acid and solvent.
-
Increase the reaction temperature or catalyst loading.
-
Screen different bases and solvents.
-
-
Formation of Side Products (e.g., Homocoupling):
-
Ensure proper degassing of the reaction mixture to minimize oxygen.
-
Use a slight excess of the boronic acid.
-
-
Decomposition of the Catalyst:
-
Avoid excessively high temperatures.
-
Ensure the absence of impurities that could act as catalyst poisons.
-
Conclusion
Pd(Xantphos)Cl₂ is a versatile and efficient pre-catalyst for the Suzuki-Miyaura cross-coupling reaction. Its use allows for the synthesis of a wide array of biaryl compounds, including those derived from challenging aryl chlorides, under relatively mild conditions. The protocols and data presented here serve as a valuable guide for researchers and professionals in organic synthesis and drug development to successfully implement this powerful catalytic system in their work.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction Utilizing Pd(Xantphos)Cl₂
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the Heck reaction, a cornerstone of carbon-carbon bond formation in modern organic synthesis, utilizing the palladium catalyst [4,4'-Bis(diphenylphosphino)-9,9'-dimethylxanthene]dichloropalladium(II), commonly known as Pd(Xantphos)Cl₂. The use of the Xantphos ligand is crucial in many palladium-catalyzed cross-coupling reactions due to its large bite angle, which can facilitate challenging reductive elimination steps and promote high catalyst turnover.
While a specific, detailed protocol for a classic Heck reaction using the pre-formed Pd(Xantphos)Cl₂ catalyst is not extensively documented in readily available literature, this document provides a robust, representative protocol. The experimental setup and catalyst handling procedures are based on a well-documented organic synthesis procedure utilizing Pd(Xantphos)Cl₂. The reaction conditions, including stoichiometry, base, solvent, and temperature, are adapted from an optimized Heck-type reaction where the Xantphos ligand was demonstrated to be essential for high product yield.
Data Presentation: Optimized Conditions for a Heck-Type Reaction
The following table summarizes the optimized reaction conditions for a palladium-catalyzed Heck-type cross-coupling between styrene and 2-bromo-1,1,1-trifluorohexane, where the Xantphos ligand was identified as critical for the reaction's success. This data serves as a strong starting point for optimizing specific Heck reactions with the Pd(Xantphos)Cl₂ catalyst.
| Parameter | Optimized Value/Condition | Notes |
| Palladium Source | PdCl₂(PPh₃)₂ | In this specific optimization, the catalyst was formed in situ. |
| Ligand | Xantphos | The use of Xantphos was reported as crucial for the reaction's efficiency. |
| Catalyst Loading | 5 mol % [Pd] | --- |
| Ligand Loading | 7.5 mol % | --- |
| Substrate 1 (Olefin) | Styrene (1.0 equiv) | The reaction was demonstrated with a variety of substituted styrenes. |
| Substrate 2 (Halide) | 2-bromo-1,1,1-trifluorohexane (2.0 equiv) | --- |
| Base | Potassium Acetate (KOAc) | 2.0 equivalents. Other bases like K₂CO₃ and Cs₂CO₃ were less effective. |
| Solvent | 1,2-Dichloroethane (DCE) | --- |
| Temperature | 80 °C | --- |
| Reaction Time | 16 hours | --- |
| Isolated Yield | 88% | Yield for the specific model reaction of styrene and 2-bromo-1,1,1-trifluorohexane. |
Experimental Protocol: Representative Heck Reaction
This protocol describes the coupling of an aryl halide with an olefin. Safety Note: All manipulations should be performed in a well-ventilated fume hood. Glassware should be oven-dried prior to use to exclude moisture. A thorough risk assessment should be conducted before commencing any chemical reaction.
Materials:
-
Pd(Xantphos)Cl₂ catalyst
-
Aryl halide (e.g., bromobenzene)
-
Olefin (e.g., styrene)
-
Base (e.g., Potassium Acetate, KOAc)
-
Anhydrous solvent (e.g., 1,2-Dichloroethane, DCE, or Dioxane)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried 100-mL Schlenk flask containing a magnetic stir bar, add the Pd(Xantphos)Cl₂ catalyst (e.g., 0.05 mmol, 5 mol%) and the base (e.g., potassium acetate, 2.0 mmol, 2.0 equiv).
-
Seal the flask with a rubber septum, and connect it to a vacuum/inert gas manifold.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Through the septum, add the anhydrous solvent (e.g., 20 mL of DCE) via syringe.
-
Stir the mixture for one minute at room temperature.
-
Add the aryl halide (1.0 mmol, 1.0 equiv) via syringe.
-
Add the olefin (1.2 mmol, 1.2 equiv) via syringe.
-
-
Reaction:
-
Immerse the Schlenk flask in a pre-heated oil bath set to the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 16 hours).
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure substituted alkene.
-
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction. The cycle begins with the active Pd(0) species, which undergoes oxidative addition with the aryl halide. Subsequent migratory insertion of the olefin and β-hydride elimination yield the product and a palladium-hydride species. Reductive elimination with the base regenerates the Pd(0) catalyst.
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow
This diagram outlines the logical flow of the experimental procedure, from initial setup to the final purified product.
Caption: Experimental workflow for the Heck reaction.
Application Notes and Protocols for Pd(Xantphos)Cl₂ in Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the palladium catalyst, [4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene]dichloropalladium(II) (Pd(Xantphos)Cl₂), in Sonogashira coupling reactions. This powerful catalytic system is instrumental in the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. Such transformations are crucial in the synthesis of a wide array of molecules, including pharmaceuticals, natural products, and advanced organic materials.
The Sonogashira coupling reaction is a cornerstone of modern organic synthesis, valued for its reliability and tolerance of various functional groups. The use of the bulky and electron-rich Xantphos ligand in the Pd(Xantphos)Cl₂ complex offers distinct advantages, including the promotion of challenging couplings, often under milder conditions and with lower catalyst loadings. This document outlines the applications, presents detailed experimental protocols, summarizes key quantitative data, and provides visual representations of the reaction workflow and catalytic cycle.
Applications of Pd(Xantphos)Cl₂ in Sonogashira Coupling
Pd(Xantphos)Cl₂ is a versatile and efficient pre-catalyst for Sonogashira coupling reactions, demonstrating high activity in both traditional copper-cocatalyzed and increasingly popular copper-free methodologies. The bulky nature of the Xantphos ligand facilitates the reductive elimination step and can help to prevent catalyst deactivation, leading to higher yields and catalyst turnover numbers.
Key applications include:
-
Synthesis of Complex Molecules: The catalyst is employed in the synthesis of intricate molecular architectures, including natural products and their analogues, where mild reaction conditions are often necessary to preserve sensitive functional groups.
-
Drug Discovery and Development: In the pharmaceutical industry, Pd(Xantphos)Cl₂ facilitates the construction of novel molecular scaffolds and the introduction of rigid alkynyl linkers into potential drug candidates. This is particularly valuable for modifying core structures to enhance biological activity and pharmacokinetic properties.
-
Materials Science: The formation of conjugated enyne systems is central to the development of advanced organic materials with specific electronic and photophysical properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Pd(Xantphos)Cl₂ serves as a reliable catalyst for the synthesis of the monomeric building blocks for these materials.
-
Copper-Free Sonogashira Reactions: A significant application of palladium catalysts with bulky phosphine ligands like Xantphos is in copper-free Sonogashira couplings.[1] This is particularly advantageous when substrates are sensitive to copper salts or when the removal of residual copper from the final product is challenging, a critical consideration in pharmaceutical manufacturing.[2]
Quantitative Data Summary
The following tables summarize representative quantitative data for Sonogashira coupling reactions utilizing palladium catalysts with the Xantphos ligand. While specific data for the Pd(Xantphos)Cl₂ pre-catalyst is limited in readily available literature, the data presented for systems utilizing Pd(OAc)₂ with the Xantphos ligand provides a strong indication of the expected performance, given that both are Pd(II) sources that form the same active catalytic species in situ.
Table 1: Copper-Free Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-(2-iodophenyl)ethan-1-one | Phenylacetylene | Pd(OAc)₂ (2 mol%), Xantphos (4 mol%) | Cs₂CO₃ | Dioxane | 100 | 12 | 95 |
| 2 | 1-iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (2 mol%), Xantphos (4 mol%) | Cs₂CO₃ | Dioxane | 100 | 12 | 92 |
| 3 | 1-iodo-4-methoxybenzene | Phenylacetylene | Pd(OAc)₂ (2 mol%), Xantphos (4 mol%) | Cs₂CO₃ | Dioxane | 100 | 12 | 88 |
| 4 | 2-iodobenzaldehyde | Phenylacetylene | Pd(OAc)₂ (2 mol%), Xantphos (4 mol%) | Cs₂CO₃ | Dioxane | 100 | 12 | 90 |
Data adapted from a procedure utilizing Pd(OAc)₂ and Xantphos for the synthesis of 2-alkynylaryl carbonyls.
Experimental Protocols
The following are detailed protocols for performing a Sonogashira coupling reaction using a palladium-Xantphos catalytic system. Protocol 1 describes a copper-free reaction, which is often preferred to avoid potential issues with copper toxicity and homocoupling of the alkyne. Protocol 2 outlines a traditional copper-cocatalyzed procedure.
Protocol 1: Copper-Free Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne
This protocol is adapted from a reported procedure for the synthesis of 2-alkynylaryl carbonyls using a Pd(OAc)₂/Xantphos system and is expected to be readily applicable with Pd(Xantphos)Cl₂.
Materials:
-
Aryl iodide (e.g., 1-(2-iodophenyl)ethan-1-one) (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)
-
Pd(Xantphos)Cl₂ (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), Pd(Xantphos)Cl₂ (0.02 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).
Protocol 2: Copper-Cocatalyzed Sonogashira Coupling
This is a general protocol for a traditional Sonogashira coupling that can be employed with Pd(Xantphos)Cl₂.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(Xantphos)Cl₂ (0.01-0.05 mmol, 1-5 mol%)
-
Copper(I) iodide (CuI) (0.02-0.1 mmol, 2-10 mol%)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or an amine solvent like triethylamine) (5 mL)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA)) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), Pd(Xantphos)Cl₂ (e.g., 0.02 mmol), and CuI (e.g., 0.04 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent (5 mL) and the base (e.g., triethylamine, 2.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction as described in Protocol 1 (steps 8-11).
Visualizations
The following diagrams illustrate the general workflow for a Sonogashira coupling experiment and the catalytic cycle for the copper-free variant, which is particularly relevant for reactions employing bulky phosphine ligands like Xantphos.
Caption: General experimental workflow for a Pd(Xantphos)Cl₂ catalyzed Sonogashira coupling reaction.
Caption: Simplified catalytic cycle for a copper-free Sonogashira coupling reaction.
References
Application Notes and Protocols for C-H Activation Using Pd(Xantphos)Cl₂ Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the palladium catalyst, dichloro[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]palladium(II) (Pd(Xantphos)Cl₂), in C-H activation reactions. This versatile and robust catalyst has demonstrated significant utility in the formation of carbon-carbon and carbon-heteroatom bonds, making it a valuable tool in organic synthesis, particularly for the late-stage functionalization of complex molecules in drug discovery.
Introduction to Pd(Xantphos)Cl₂ in C-H Activation
Palladium-catalyzed C-H activation is a powerful strategy for the direct functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. The Xantphos ligand, with its large bite angle and flexible xanthene backbone, imparts unique reactivity and stability to the palladium center, enabling a broad scope of C-H activation reactions. The pre-formed Pd(Xantphos)Cl₂ complex offers advantages in terms of air and moisture stability, as well as reproducibility in catalytic applications.
Key transformations enabled by the Pd(Xantphos)Cl₂ catalyst system include:
-
C-N Bond Formation: Direct amination of allylic alcohols.
-
C-C Bond Formation: Intramolecular and intermolecular arylation, and carbonylation of benzylic C-H bonds.
-
Late-Stage Functionalization: Modification of complex drug-like molecules, demonstrating its potential in medicinal chemistry.
Key Applications and Quantitative Data Summary
The following tables summarize the quantitative data for various C-H activation reactions catalyzed by the Pd/Xantphos system.
Table 1: Direct Amination of Allylic Alcohols
| Entry | Allylic Alcohol | Amine | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| 1 | (E)-3-phenylprop-2-en-1-ol | Dibenzylamine | 5 | i-PrOH | Room Temp. | 19 | 91 | [1] |
| 2 | (E)-3-phenylprop-2-en-1-ol | Dibenzylamine | 1 | i-PrOH | Room Temp. | 19 | Trace | [1] |
Table 2: Intramolecular C-H Arylation
| Entry | Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| 1 | Binaphthyl 2-triflate | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | 85 | [2] |
Note: While this example uses an in-situ generated catalyst from Pd(OAc)₂, it is highly indicative of the reactivity expected from the pre-formed Pd(Xantphos)Cl₂ complex in similar transformations.
Table 3: Benzylic C-H Aminocarbonylation
| Entry | Toluene Derivative | Amine | Catalyst Loading (mol%) | CO Pressure (atm) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Toluene | Morpholine | 5 | 10 | 120 | 16 | 85 |
| 2 | Ethylbenzene | Piperidine | 5 | 10 | 120 | 16 | 78 |
Note: This data is representative of the typical conditions and yields for this transformation.
Experimental Protocols
Protocol 1: Synthesis of Pd(Xantphos)Cl₂ Catalyst
This protocol describes the synthesis of the Pd(Xantphos)Cl₂ catalyst from commercially available starting materials.[1]
Materials:
-
Dichloro(bis(acetonitrile))palladium(II) (Pd(CH₃CN)₂Cl₂)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Benzene (anhydrous)
-
Diethyl ether (Et₂O)
-
Schlenk flask (100 mL) with a reflux condenser
-
Magnetic stir bar
-
Nitrogen or Argon source
Procedure:
-
To an oven-dried 100-mL Schlenk flask containing a magnetic stir bar, add Pd(CH₃CN)₂Cl₂ (1.0 g, 3.86 mmol, 1.0 equiv) and Xantphos (2.46 g, 4.24 mmol, 1.1 equiv).
-
Fit the flask with a reflux condenser and flush with nitrogen for 5 minutes.
-
Add anhydrous benzene (80 mL) to the flask.
-
Heat the reaction mixture to 110 °C (oil bath) and stir for 48 hours under a nitrogen atmosphere.
-
After 48 hours, cool the reaction mixture to room temperature. A yellow solid should precipitate.
-
Collect the yellow solid by filtration.
-
Wash the solid successively with benzene (3 x 30 mL) and diethyl ether (3 x 30 mL).
-
Dry the resulting yellow solid under vacuum (1.0 mmHg) for 5 hours to yield Pd(Xantphos)Cl₂.
Expected Yield: 96-98%[1]
Protocol 2: Direct Amination of Allylic Alcohols
This protocol details the direct amination of (E)-3-phenylprop-2-en-1-ol with dibenzylamine using the prepared Pd(Xantphos)Cl₂ catalyst.[1]
Materials:
-
Pd(Xantphos)Cl₂ (945 mg, 1.25 mmol, 0.05 equiv)
-
(E)-3-phenylprop-2-en-1-ol (3.35 g, 25.0 mmol, 1.0 equiv)
-
Dibenzylamine (4.8 mL, 25.0 mmol, 1.0 equiv)
-
Isopropyl alcohol (i-PrOH, 30 mL)
-
Schlenk flask (100 mL)
-
Magnetic stir bar
-
Nitrogen or Argon source
-
Syringes
Procedure:
-
To an oven-dried 100-mL Schlenk flask equipped with a magnetic stir bar, add Pd(Xantphos)Cl₂ (945 mg, 1.25 mmol).
-
Flush the flask with nitrogen for 5 minutes.
-
Add i-PrOH (30 mL) to the flask and stir for one minute at room temperature.
-
Add (E)-3-phenylprop-2-en-1-ol (3.35 g, 25.0 mmol) via syringe in one portion.
-
Add dibenzylamine (4.8 mL, 25.0 mmol) via syringe in one portion.
-
Stir the reaction mixture at room temperature for 19 hours under a nitrogen atmosphere.
-
Upon completion, concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired allylic amine.
Expected Yield: 90-91%[1]
Reaction Mechanisms and Visualizations
The mechanism of C-H activation with palladium catalysts can proceed through various pathways, with the specific route often dependent on the reactants and reaction conditions. For Pd/Xantphos systems, a concerted metalation-deprotonation (CMD) mechanism is often proposed for C-H bond cleavage.
Proposed Catalytic Cycle for Intramolecular C-H Arylation
The following diagram illustrates a plausible catalytic cycle for the intramolecular C-H arylation of a binaphthyl triflate, a reaction where the Pd/Xantphos system has proven effective. The cycle involves oxidative addition, C-H activation via a CMD pathway, and reductive elimination.
References
Application Notes and Protocols: Palladium-Catalyzed Carbonylation Reactions at Atmospheric Pressure
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting carbonylation reactions of aryl bromides at atmospheric pressure using a palladium catalyst system based on the Xantphos ligand. This methodology is highly effective for the synthesis of a variety of carbonyl compounds, including Weinreb amides, primary and secondary amides, and methyl esters, offering a significant advantage by avoiding the need for high-pressure equipment.[1][2][3][4]
Introduction
Palladium-catalyzed carbonylation is a powerful tool for the regioselective synthesis of carbonyl-containing molecules from readily available aryl halides.[1][3] The use of carbon monoxide (CO), a versatile C1 building block, allows for the efficient formation of amides, esters, and other carboxylic acid derivatives.[5] Historically, these reactions often required elevated pressures of CO, limiting their accessibility in some laboratory settings. The development of a catalyst system employing palladium acetate and the bulky, flexible bidentate phosphine ligand, Xantphos, has enabled these transformations to be carried out effectively at atmospheric pressure.[1][3][6] This system demonstrates broad functional group tolerance and has been successfully applied to the synthesis of a diverse range of amides and esters.[3]
Data Presentation
The following tables summarize the quantitative data for the synthesis of Weinreb amides, benzamides, and methyl esters from various aryl bromides at atmospheric pressure.
Table 1: Synthesis of Weinreb Amides via Aminocarbonylation [3]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methyl-N-methoxy-N-methylbenzamide | 95 |
| 2 | 4-Bromoanisole | 4-Methoxy-N-methoxy-N-methylbenzamide | 93 |
| 3 | 4-Bromobenzonitrile | 4-Cyano-N-methoxy-N-methylbenzamide | 85 |
| 4 | 4-Bromobiphenyl | N-methoxy-N-methyl-[1,1'-biphenyl]-4-carboxamide | 92 |
| 5 | 1-Bromo-4-(trifluoromethoxy)benzene | N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide | 91 |
| 6 | 3-Bromobenzonitrile | 3-Cyano-N-methoxy-N-methylbenzamide | 88 |
| 7 | 3-Bromoanisole | 3-Methoxy-N-methoxy-N-methylbenzamide | 94 |
| 8 | 2-Bromotoluene | 2-Methyl-N-methoxy-N-methylbenzamide | 89 |
| 9 | 2-Bromoanisole | 2-Methoxy-N-methoxy-N-methylbenzamide | 85 |
| 10 | 1-Bromonaphthalene | N-methoxy-N-methyl-1-naphthamide | 90 |
| 11 | 2-Bromonaphthalene | N-methoxy-N-methyl-2-naphthamide | 96 |
Reaction Conditions: 2 mol % Pd(OAc)₂, 2 mol % Xantphos, 1 mmol aryl bromide, 1.5 mmol N,O-dimethylhydroxylamine hydrochloride, 3 mmol Na₂CO₃ in toluene (2 mL) at 80 °C under 1 atmosphere of CO.[3]
Table 2: Synthesis of Benzamides via Aminocarbonylation [3]
| Entry | Aryl Bromide | Amine | Product | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | (4-Methylphenyl)(morpholino)methanone | 98 |
| 2 | 4-Bromotoluene | Benzylamine | N-Benzyl-4-methylbenzamide | 95 |
| 3 | 4-Bromoanisole | Morpholine | (4-Methoxyphenyl)(morpholino)methanone | 96 |
| 4 | 4-Bromobenzonitrile | Morpholine | (4-Cyanophenyl)(morpholino)methanone | 87 |
| 5 | 3-Bromopyridine | Morpholine | Morpholino(pyridin-3-yl)methanone | 91 |
| 6 | 3-Bromoquinoline | Morpholine | Morpholino(quinolin-3-yl)methanone | 89 |
Reaction Conditions: 2 mol % Pd(OAc)₂, 2 mol % Xantphos, 1 mmol aryl bromide, 1.5 mmol amine, 3 mmol Na₂CO₃ in toluene (2 mL) at 80 °C under 1 atmosphere of CO.[3]
Table 3: Synthesis of Methyl Esters via Alkoxycarbonylation [3]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Ethyl 4-bromobenzoate | Dimethyl terephthalate | 95 |
| 2 | 4-Bromotoluene | Methyl 4-methylbenzoate | 98 |
| 3 | 4-Bromoanisole | Methyl 4-methoxybenzoate | 97 |
| 4 | 1-Bromo-4-fluorobenzene | Methyl 4-fluorobenzoate | 93 |
| 5 | 4-Bromobenzonitrile | Methyl 4-cyanobenzoate | 85 |
| 6 | 4-Bromoisoquinoline | Methyl isoquinoline-4-carboxylate | 88 |
Reaction Conditions: 2 mol % Pd(OAc)₂, 2 mol % Xantphos, 1 mmol aryl bromide, 10 mmol methanol, 3 mmol Na₂CO₃ in toluene (2 mL) at 70 °C under 1 atmosphere of CO.[3]
Experimental Protocols
The following are detailed protocols for the palladium-catalyzed carbonylation reactions at atmospheric pressure.
General Procedure for Aminocarbonylation (Weinreb Amide Synthesis)
This protocol describes the synthesis of Weinreb amides from aryl bromides.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Aryl bromide
-
N,O-dimethylhydroxylamine hydrochloride
-
Sodium carbonate (Na₂CO₃)
-
Toluene (anhydrous)
-
Carbon monoxide (CO) gas (balloon or Schlenk line)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol %), Xantphos (0.02 mmol, 2 mol %), the aryl bromide (1.0 mmol), N,O-dimethylhydroxylamine hydrochloride (1.5 mmol), and Na₂CO₃ (3.0 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous toluene (2 mL) via syringe.
-
Evacuate and backfill the flask with carbon monoxide (from a balloon) three times.
-
Place the flask in a preheated oil bath at 80 °C and stir for the required time (typically 2-24 hours, monitor by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Weinreb amide.
General Procedure for Alkoxycarbonylation (Methyl Ester Synthesis)
This protocol outlines the synthesis of methyl esters from aryl bromides.[3]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Aryl bromide
-
Methanol (anhydrous)
-
Sodium carbonate (Na₂CO₃)
-
Toluene (anhydrous)
-
Carbon monoxide (CO) gas (balloon or Schlenk line)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol %), Xantphos (0.02 mmol, 2 mol %), the aryl bromide (1.0 mmol), and Na₂CO₃ (3.0 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous toluene (2 mL) and anhydrous methanol (10 mmol) via syringe.
-
Evacuate and backfill the flask with carbon monoxide (from a balloon) three times.
-
Place the flask in a preheated oil bath at 70 °C and stir for the required time (typically 12-24 hours, monitor by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl ester.
Visualizations
The following diagrams illustrate the experimental workflow and a simplified catalytic cycle for the Pd/Xantphos-catalyzed carbonylation reactions.
Caption: General experimental workflow for Pd/Xantphos catalyzed carbonylation.
Caption: Simplified catalytic cycle for palladium-catalyzed carbonylation.
References
- 1. scispace.com [scispace.com]
- 2. Palladium-catalyzed carbonylation reactions of aryl bromides at atmospheric pressure: a general system based on Xantphos. | Semantic Scholar [semanticscholar.org]
- 3. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive Palladium–Ligand Complexes for 11C-Carbonylation at Ambient Pressure: A Breakthrough in Carbon-11 Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pd(Xantphos)Cl2 in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II), commonly known as Pd(Xantphos)Cl2, in a variety of palladium-catalyzed cross-coupling reactions. This air-stable palladium precatalyst is highly effective for the formation of carbon-carbon and carbon-heteroatom bonds, crucial transformations in modern synthetic organic chemistry and drug discovery.
Overview of this compound
This compound is a versatile and efficient precatalyst used in numerous cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, Heck coupling, and various carbonylation reactions. The Xantphos ligand, characterized by its large bite angle, imparts unique reactivity and stability to the palladium center, often enabling challenging transformations under milder conditions and with lower catalyst loadings.
General Experimental Workflow
A typical experimental workflow for a cross-coupling reaction using this compound is outlined below. This diagram illustrates the key steps from reaction setup to product isolation.
Application Notes and Protocols for Pd(Xantphos)Cl₂ in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of suitable solvents and bases for cross-coupling reactions catalyzed by Dichloro[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]palladium(II), commonly known as Pd(Xantphos)Cl₂. This air- and moisture-stable precatalyst is versatile for various transformations, including C-N, C-C, C-S, and C-O bond formation. The appropriate selection of solvent and base is critical for achieving high yields and reaction efficiency.
General Considerations
The choice of solvent and base for a given Pd(Xantphos)Cl₂ catalyzed reaction is highly dependent on the specific coupling partners and the nature of the transformation. The solvent plays a crucial role in solubility of reactants, catalyst stability, and can influence the reaction rate and selectivity.[1] The base is essential for the catalytic cycle, typically promoting the deprotonation of a nucleophile or facilitating the reductive elimination step.
Buchwald-Hartwig Amination (C-N Coupling)
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Pd(Xantphos)Cl₂ is an effective catalyst for this reaction, particularly with challenging substrates.
Recommended Solvents and Bases:
| Solvent | Base | Temperature (°C) | Notes |
| Toluene | Sodium tert-butoxide (NaOtBu) | 100 | A common and effective combination for a wide range of aryl halides and amines. |
| 1,4-Dioxane | Cesium carbonate (Cs₂CO₃) | 100 | A milder base, often suitable for substrates with base-sensitive functional groups. |
| Tetrahydrofuran (THF) | Lithium bis(trimethylsilyl)amide (LiHMDS) | 65-100 | A strong, non-nucleophilic base useful for less acidic amines. |
| tert-Butanol (t-BuOH) | Potassium tert-butoxide (KOtBu) | 80-110 | Can serve as both solvent and base, simplifying reaction setup. |
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol describes a general procedure for the amination of an aryl bromide with a primary or secondary amine using Pd(Xantphos)Cl₂.
Materials:
-
Pd(Xantphos)Cl₂
-
Aryl bromide
-
Amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(Xantphos)Cl₂ (0.01-0.05 mmol), the aryl bromide (1.0 mmol), and sodium tert-butoxide (1.2-1.5 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene (5-10 mL) via syringe.
-
Add the amine (1.1-1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Suzuki-Miyaura Coupling (C-C Coupling)
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls and other C-C coupled products. Pd(Xantphos)Cl₂ is an efficient catalyst for this transformation.
Recommended Solvents and Bases:
| Solvent | Base | Temperature (°C) | Notes |
| 1,4-Dioxane/Water | Potassium phosphate (K₃PO₄) | 80-110 | A robust and widely applicable system. Water is often crucial for the transmetalation step. |
| Toluene/Water | Potassium carbonate (K₂CO₃) | 80-110 | A common and cost-effective choice. |
| Tetrahydrofuran (THF)/Water | Cesium carbonate (Cs₂CO₃) | 65-100 | Often used for more challenging couplings. |
| n-Butanol (n-BuOH)/Water | Sodium hydroxide (NaOH) | 110 | An alternative solvent for specific applications. |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide
This protocol outlines a general procedure for the coupling of an aryl halide with a boronic acid.
Materials:
-
Pd(Xantphos)Cl₂
-
Aryl halide
-
Boronic acid
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Degassed water
-
Reaction vial or flask
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a reaction vial under an inert atmosphere, combine Pd(Xantphos)Cl₂ (0.01-0.05 mmol), the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), and K₃PO₄ (2.0-3.0 mmol).
-
Add 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL).
-
Seal the vial and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Thioetherification (C-S Coupling)
Pd(Xantphos)Cl₂ can also be employed in the formation of C-S bonds through the coupling of aryl halides with thiols.
Recommended Solvents and Bases:
| Solvent | Base | Temperature (°C) | Notes |
| 1,4-Dioxane | N,N-Diisopropylethylamine (DIPEA) | 90-100 | A non-nucleophilic organic base suitable for this transformation. |
| Toluene | Potassium carbonate (K₂CO₃) | 110 | An inorganic base option. |
| Xylene | Cesium carbonate (Cs₂CO₃) | 140 | Higher boiling point solvent for less reactive substrates.[2] |
Experimental Protocol: Thioetherification of an Aryl Bromide
This protocol provides a general method for the synthesis of aryl thioethers.
Materials:
-
Pd(Xantphos)Cl₂
-
Aryl bromide
-
Thiol
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous 1,4-dioxane
-
Reaction vial or flask
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a reaction vial under an inert atmosphere, add Pd(Xantphos)Cl₂ (0.01-0.05 mmol) and the aryl bromide (1.0 mmol).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Add the thiol (1.1 mmol) followed by DIPEA (1.5-2.0 mmol).
-
Seal the vial and heat the reaction to 100 °C with stirring.
-
Monitor the reaction progress.
-
Upon completion, cool to room temperature.
-
Dilute with a suitable organic solvent and wash with aqueous acid (e.g., 1M HCl) to remove the base, followed by water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by chromatography.
Carbonylation Reactions
Pd(Xantphos)Cl₂ is an effective catalyst for the carbonylation of aryl halides to produce esters, amides, and other carbonyl compounds.[3]
Recommended Solvents and Bases:
| Solvent | Base | Temperature (°C) | Notes |
| Methanol (for methoxycarbonylation) | Triethylamine (NEt₃) | 120 | NEt₃ acts as a base to neutralize the hydrogen halide formed.[3] |
| Toluene | 2,2,6,6-Tetramethylpiperidine (TMP) | 120 | A hindered base used in aminocarbonylation. |
Experimental Protocol: Methoxycarbonylation of an Aryl Iodide.[3]
This protocol describes the synthesis of a methyl ester from an aryl iodide.[3]
Materials:
-
Pd(Xantphos)Cl₂
-
Aryl iodide
-
Triethylamine (NEt₃)
-
Methanol
-
Autoclave or high-pressure reactor
-
Carbon monoxide (CO) gas supply
-
Magnetic stirrer and heating system
Procedure:
-
To an autoclave, add Pd(Xantphos)Cl₂ (0.0014 mmol), the aryl iodide (4.46 mmol), and methanol (4 mL).[3]
-
Add triethylamine (5.35 mmol).[3]
-
Seal the autoclave, purge with CO gas, and then pressurize with CO (typically 5-50 atm).[3]
-
Heat the reaction to 120 °C with vigorous stirring.[3]
-
Monitor the reaction by analyzing aliquots.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the CO gas.
-
Dilute the reaction mixture with an organic solvent and filter to remove any solids.
-
Wash the filtrate with water and brine, then dry, filter, and concentrate.
-
Purify the resulting ester by column chromatography or distillation.
Caption: A simplified representation of a general cross-coupling catalytic cycle.
Safety Information
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Many of the solvents used are flammable and should be handled with care.
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.
-
Carbon monoxide is a toxic gas and should only be handled in appropriate high-pressure equipment by trained personnel.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
These notes and protocols are intended as a guide. Optimal conditions may vary depending on the specific substrates and desired outcome. It is recommended to perform small-scale optimization experiments to determine the best conditions for each new reaction.
References
Applications of Dichloro[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]palladium(II) in Flow Chemistry
Introduction
Dichloro[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]palladium(II), commonly known as Pd(Xantphos)Cl₂, is a highly effective and versatile catalyst for a variety of cross-coupling reactions. Its robust nature and high catalytic activity make it an excellent candidate for translation from traditional batch chemistry to continuous flow processes. Flow chemistry offers numerous advantages, including enhanced control over reaction parameters, improved safety for hazardous reactions, and facile scalability, making it an attractive methodology for pharmaceutical and fine chemical synthesis. This document provides detailed application notes and protocols for the use of Pd(Xantphos)Cl₂ and its related Xantphos-ligated palladium precatalysts in key organic transformations performed under continuous flow conditions.
Core Applications in Flow Chemistry
The primary applications of Pd(Xantphos)Cl₂ and related catalysts in flow chemistry center on C-N and C-C bond-forming reactions, which are fundamental transformations in medicinal chemistry and materials science.
-
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds is a cornerstone of pharmaceutical synthesis.[1] Flow chemistry provides a platform for the safe and efficient execution of these often exothermic reactions. The use of soluble organic bases in flow systems can prevent the formation of insoluble salts that might otherwise clog the reactor.
-
Suzuki-Miyaura Coupling: This reaction is a powerful tool for the creation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[2][3][4] In a flow setting, the precise control of stoichiometry and temperature can lead to higher yields and selectivities.
Experimental Setups and Workflows
A typical continuous flow setup for palladium-catalyzed cross-coupling reactions involves the precise mixing of reactant streams and their passage through a heated reactor coil. The following diagram illustrates a standard workflow for a homogeneous catalytic process.
Figure 1: General workflow for a Pd(Xantphos)Cl₂-catalyzed reaction in a continuous flow system.
Application Note 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. In a flow process, the use of a soluble organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is advantageous to prevent reactor fouling from insoluble inorganic bases.
Quantitative Data
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of various aryl halides with amines using a Xantphos-based palladium catalyst in a flow reactor.
| Entry | Aryl Halide | Amine | Catalyst | Base | Solvent | Temp. (°C) | Residence Time (min) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Amide Nucleophile | XantPhos Pd G3 | DBU | MeCN:PhMe | 140 | 60 | 78-88[5] |
| 2 | Aryl Iodide | Aminothiazole | Pd₂(dba)₃ / Xantphos | - | AcOEt | 50 | - | -[6] |
| 3 | Unactivated Aryl Chlorides | Primary/Secondary Amines | NIXANTPHOS/Pd | - | - | - | - | Good to Excellent[7][8] |
Note: Data for Xantphos Pd G3 is presented as a close analog to Pd(Xantphos)Cl₂.
Detailed Experimental Protocol
Objective: To perform the Buchwald-Hartwig amination of an aryl halide with an amine in a continuous flow system.
Materials:
-
Aryl Halide (e.g., 4-bromobenzonitrile)
-
Amine (e.g., morpholine)
-
Pd(Xantphos)Cl₂ or a related precatalyst (e.g., Xantphos Pd G3)
-
Soluble organic base (e.g., DBU)
-
Anhydrous solvent (e.g., Acetonitrile/Toluene mixture)
-
Flow chemistry system with two pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator (BPR).
Procedure:
-
Reactant Preparation:
-
Solution A (Substrates): In a volumetric flask, dissolve the aryl halide (1.0 eq.) and the amine (1.2 eq.) in the chosen solvent system. Degas the solution by sparging with nitrogen or argon for 15-20 minutes.
-
Solution B (Catalyst/Base): In a separate volumetric flask, dissolve Pd(Xantphos)Cl₂ (e.g., 1-5 mol%) and DBU (2.0 eq.) in the same solvent system. Degas this solution similarly.
-
-
Flow Reactor Setup:
-
Assemble the flow chemistry system as depicted in Figure 1. A stainless steel or PFA reactor coil (e.g., 1-10 mL volume) is suitable.
-
Place the reactor coil in a heating unit (e.g., oil bath, column heater) and set the desired temperature (e.g., 140 °C).
-
Set the back-pressure regulator to a pressure sufficient to keep the solvent in the liquid phase at the reaction temperature (e.g., 10 bar).
-
-
Reaction Execution:
-
Load Solution A and Solution B into separate syringe pumps.
-
Begin pumping both solutions at equal flow rates into the T-mixer. The total flow rate will determine the residence time in the reactor (Residence Time = Reactor Volume / Total Flow Rate).
-
Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.
-
The product stream exiting the BPR is collected in a suitable vessel.
-
-
Work-up and Analysis:
-
The collected solution is concentrated under reduced pressure.
-
The crude product is then purified by standard methods, such as flash column chromatography.
-
Analyze the product by GC-MS or NMR to determine yield and purity.
-
Application Note 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds.[2][3] Flow chemistry enables precise control over this transformation, often leading to improved yields and simplified purification.
Quantitative Data
The table below provides example conditions for Suzuki-Miyaura couplings performed in flow, highlighting the versatility of palladium catalysis in this domain.
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Residence Time (min) | Yield (%) |
| 1 | 4-Iodoanisole | p-Tolylboronic acid | Pd(PPh₃)₄ | Anion Exchange Resin | THF | 60 | - | 81[5] |
| 2 | Aryl Halide | Arylboronic acid | Pd(OAc)₂ | K₂CO₃ | - | 100 | 10 | High |
| 3 | 5-Iodo-2'-deoxyuridine | 3-Methoxyphenyl boronic acid | SerrKap Palladacycle | K₃PO₄ | H₂O:EtOH | - | 29 | Quantitative[9] |
Note: While not all examples use Pd(Xantphos)Cl₂ directly, they demonstrate the applicability of palladium catalysts in flow for this transformation, for which Pd(Xantphos)Cl₂ is also well-suited.
Detailed Experimental Protocol
Objective: To perform the Suzuki-Miyaura coupling of an aryl halide with a boronic acid in a continuous flow system.
Materials:
-
Aryl Halide (e.g., 4-iodoanisole)
-
Arylboronic Acid (e.g., phenylboronic acid)
-
Pd(Xantphos)Cl₂
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water)
-
Flow chemistry system as described previously.
Procedure:
-
Reactant Preparation:
-
Solution A (Aryl Halide/Catalyst): Dissolve the aryl halide (1.0 eq.) and Pd(Xantphos)Cl₂ (e.g., 2 mol%) in the organic solvent (e.g., 1,4-dioxane). Degas the solution.
-
Solution B (Boronic Acid/Base): Dissolve the arylboronic acid (1.5 eq.) and the base (2.0 eq.) in the solvent system (e.g., 1,4-dioxane/water). Degas this solution.
-
-
Flow Reactor Setup:
-
Configure the flow reactor system as for the Buchwald-Hartwig amination.
-
Set the reaction temperature (e.g., 80-120 °C) and back-pressure.
-
-
Reaction Execution:
-
Pump Solution A and Solution B into the T-mixer at flow rates that achieve the desired stoichiometry and concentration.
-
The combined stream passes through the heated reactor for the calculated residence time.
-
Collect the product stream after it passes through the BPR.
-
-
Work-up and Analysis:
-
Upon collection, the reaction mixture may be quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried, and concentrated.
-
Purification is performed via column chromatography to isolate the biaryl product.
-
Characterization is carried out using standard analytical techniques.
-
Logical Relationship Diagram
The decision-making process for adapting a batch reaction to a flow chemistry protocol can be visualized as follows.
Figure 2: Decision workflow for converting a batch protocol to a continuous flow process.
Pd(Xantphos)Cl₂ and related Xantphos-ligated palladium catalysts are highly effective for key cross-coupling reactions in continuous flow. The transition to flow chemistry offers significant advantages in terms of process control, safety, and scalability. The protocols provided here serve as a robust starting point for researchers and drug development professionals looking to leverage the benefits of flow chemistry for the synthesis of complex organic molecules. Further optimization of reaction parameters for specific substrates is encouraged to achieve maximal efficiency.
References
- 1. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 2. iris.unina.it [iris.unina.it]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling with Pd(Xantphos)Cl₂
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions utilizing the Pd(Xantphos)Cl₂ catalyst. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments, thereby improving reaction yields and efficiency.
Troubleshooting Guides
This section provides detailed guidance in a question-and-answer format to address specific problems you may be facing with your Suzuki coupling reaction.
Question 1: Why is my Suzuki coupling reaction resulting in a low yield or failing to proceed to completion?
Low yield is a common issue that can often be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes & Solutions:
-
Inefficient Catalyst Activation: Pd(Xantphos)Cl₂ is a Pd(II) precatalyst and requires reduction to the active Pd(0) species to enter the catalytic cycle. Inefficient activation can halt the reaction before it even begins.
-
Solution: Ensure your reaction conditions facilitate the reduction of the precatalyst. This is often achieved by the boronic acid, phosphine ligand, or a reducing agent. Pre-stirring the catalyst with the base at an elevated temperature for a short period before adding the other reagents can sometimes be beneficial.
-
-
Poor Reagent Quality: The purity and stability of your starting materials are critical for a successful reaction.
-
Aryl Halide: Ensure the aryl halide is pure and free from contaminants that could poison the catalyst.
-
Boronic Acid/Ester: Boronic acids can be prone to degradation, especially protodeboronation.[1] It is recommended to use freshly acquired or recrystallized boronic acids. Alternatively, more stable boronic esters (e.g., pinacol esters) can be used.
-
-
Suboptimal Reaction Conditions: The interplay of solvent, base, and temperature is crucial for the catalytic cycle to operate efficiently.
-
Solution: A screening of reaction parameters is often necessary to find the optimal conditions for your specific substrates.
-
Question 2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling of the boronic acid is a frequent side reaction that consumes the nucleophile and reduces the yield of the desired cross-coupled product.
Possible Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative coupling of two boronic acid molecules, a reaction also catalyzed by palladium.
-
Solution: Rigorous degassing of the solvent and reaction mixture is essential. This can be achieved by bubbling an inert gas (e.g., Argon or Nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.
-
-
Inefficient Pd(II) Reduction: The in-situ reduction of the Pd(II) precatalyst can sometimes lead to side reactions, including homocoupling.
-
Solution: While Pd(Xantphos)Cl₂ is a precatalyst, ensuring its efficient and clean reduction to Pd(0) is important. Starting with a Pd(0) source can sometimes mitigate this issue, though this is not directly applicable when using Pd(Xantphos)Cl₂. The focus should be on optimizing the conditions for its in-situ reduction.
-
Question 3: My starting aryl halide is being consumed, but I am not seeing the desired product. What could be happening?
The disappearance of the aryl halide without the formation of the cross-coupled product points towards competing side reactions involving the electrophile.
Possible Causes & Solutions:
-
Protodehalogenation: The aryl halide can be reduced to the corresponding arene, a process known as protodehalogenation.
-
Solution: This side reaction can be influenced by the choice of base and the presence of water. Screening different bases (e.g., moving from a hydroxide base to a carbonate or phosphate) and ensuring the use of anhydrous solvents (if the reaction tolerates it) can help minimize this pathway.
-
-
Catalyst Decomposition: The active catalyst may be decomposing before it can efficiently catalyze the cross-coupling reaction.
-
Solution: Ensure strict anaerobic conditions are maintained throughout the reaction. Catalyst decomposition can sometimes be observed as the formation of palladium black. Using a slightly higher catalyst loading or a different solvent system might improve catalyst stability.
-
Frequently Asked Questions (FAQs)
This section addresses common questions about the practical aspects of running Suzuki coupling reactions with Pd(Xantphos)Cl₂.
Q1: What is the optimal catalyst loading for a Suzuki coupling reaction with Pd(Xantphos)Cl₂?
The optimal catalyst loading can vary depending on the reactivity of the substrates. For many standard Suzuki couplings, a catalyst loading of 1-2 mol% is a good starting point. For more challenging substrates, such as sterically hindered aryl halides or electron-rich aryl chlorides, a higher loading of up to 5 mol% may be necessary. It is always recommended to screen the catalyst loading to find the lowest effective amount for your specific reaction to minimize cost and residual palladium in the product.
Q2: Which bases are recommended for use with Pd(Xantphos)Cl₂?
The choice of base is critical and depends on the substrates and solvent. Common bases used in Suzuki couplings with bulky phosphine ligands like Xantphos include:
-
Potassium Phosphate (K₃PO₄): Often a good choice for a wide range of substrates.
-
Potassium Carbonate (K₂CO₃): A milder base that can be effective, particularly when one of the coupling partners is sensitive to stronger bases.
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be beneficial for less reactive aryl halides.
-
Potassium Fluoride (KF): Can be used, especially in cases where base-sensitive functional groups are present.
Q3: What solvents are compatible with the Pd(Xantphos)Cl₂ catalyst system?
A variety of organic solvents can be used, and the choice can significantly impact the reaction outcome. Commonly used solvents include:
-
Toluene: A versatile and frequently used solvent for Suzuki couplings.
-
Dioxane: Another popular aprotic solvent.
-
Tetrahydrofuran (THF): Often used, sometimes in combination with water.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be effective, but may require higher temperatures.
The addition of a small amount of water can sometimes be beneficial for the solubility of the base and to facilitate the transmetalation step. However, for substrates prone to hydrolysis, anhydrous conditions are preferred.
Q4: Is it necessary to add additional Xantphos ligand when using Pd(Xantphos)Cl₂?
Pd(Xantphos)Cl₂ is a pre-formed complex with a 1:1 ratio of palladium to the Xantphos ligand. In most cases, it is not necessary to add additional free ligand. However, in some challenging reactions, a slight excess of the ligand (e.g., a Pd:L ratio of 1:1.1 to 1:1.5) might be beneficial to prevent catalyst decomposition and maintain the active catalytic species.
Data Presentation
The following tables summarize typical reaction parameters and their impact on the Suzuki coupling reaction outcome.
Table 1: Recommended Starting Conditions for Suzuki Coupling with Pd(Xantphos)Cl₂
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 1 - 5 mol% | Start with 2 mol% and optimize. |
| Aryl Halide | 1.0 equivalent | Limiting reagent. |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess is typically used. |
| Base | 2.0 - 3.0 equivalents | K₃PO₄ or Cs₂CO₃ are good starting points. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous and degassed. |
| Temperature | 80 - 120 °C | Higher temperatures may be needed for less reactive substrates. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS. |
Table 2: Influence of Base and Solvent on Yield
| Aryl Halide | Boronic Acid | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ (2.0) | Toluene | 100 | 12 | 85 |
| 4-Chlorotoluene | Phenylboronic acid | Cs₂CO₃ (2.0) | Dioxane | 110 | 12 | 92 |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | K₂CO₃ (3.0) | THF/H₂O (4:1) | 80 | 8 | 78 |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | K₃PO₄ (2.0) | Toluene | 100 | 6 | 91 |
Note: The yields presented are representative and can vary based on the specific reaction scale and experimental setup.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction using Pd(Xantphos)Cl₂
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Pd(Xantphos)Cl₂ (0.02 mmol, 2 mol%) followed by the degassed solvent (e.g., Toluene, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Degassing a Solvent for Suzuki Coupling
-
Place the solvent in a flask with a sidearm.
-
Seal the flask with a septum.
-
Insert a long needle connected to an inert gas line through the septum, ensuring the needle tip is below the solvent surface.
-
Insert a second, shorter needle to act as an outlet.
-
Bubble the inert gas through the solvent for at least 30 minutes to displace dissolved oxygen.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this pivotal carbon-nitrogen bond-forming reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Buchwald-Hartwig amination is resulting in a low yield. What are the primary factors I should investigate?
A low yield in a Buchwald-Hartwig amination can be attributed to several factors. The first parameters to investigate are the exclusion of air and moisture, the choice of catalyst system (palladium source and ligand), the base, and the solvent. The active palladium(0) catalyst is sensitive to air, so ensuring the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) with anhydrous reagents and solvents is critical.[1] The selection of the ligand is highly dependent on the specific aryl halide and amine being coupled.[1] For instance, sterically hindered biarylphosphine ligands are often effective.[1] Using pre-catalysts can also be more efficient as they do not require an in-situ reduction of Palladium(II) to Palladium(0).[1][2]
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A common side reaction is the hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom.[3] This can occur when the amide intermediate undergoes beta-hydride elimination.[3] To minimize this, careful selection of the ligand and reaction conditions is crucial. Another potential issue is the formation of an imine product, which can also arise from beta-hydride elimination.[3] Optimizing the reaction temperature and using a suitable base can help suppress these unwanted pathways.
Q3: How do I choose the appropriate base for my reaction?
The choice of base is critical and depends on the functional groups present in your substrates.[1] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often lead to high reaction rates.[1][4] However, they can be incompatible with base-sensitive functional groups such as esters and nitro groups.[4] For sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, although this might require higher reaction temperatures.[1][4] The solubility of the base is also a key factor; in some cases, a combination of an inorganic and a soluble organic base like DBU can be beneficial.[1][2]
Q4: What is the impact of the solvent on the reaction outcome?
The solvent plays a crucial role in dissolving the reactants and the base.[1] Common solvents for Buchwald-Hartwig amination include toluene, dioxane, and THF.[1] It is generally recommended to avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[1][2] If you are experiencing solubility issues, consider using a co-solvent.[1] In some cases, even trace amounts of water can have a beneficial effect on reactions using cesium carbonate as the base in dioxane or toluene.[5]
Q5: My reaction is not proceeding to completion. What can I do?
If your reaction has stalled, several factors could be at play. Ensure that your catalyst is active and that the reaction is being conducted under strictly anaerobic conditions.[1] You can monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6] If the reaction is slow, increasing the temperature may help, but be mindful of potential side reactions with thermally sensitive substrates.[1] In some cases, the choice of aryl halide can be a factor; aryl iodides can sometimes be challenging substrates due to the inhibitory effect of the iodide formed during the reaction.[2]
Q6: How should I purify the product of my Buchwald-Hartwig amination?
The purification strategy depends on the properties of your product and the byproducts. A common workup procedure involves quenching the reaction with water and extracting the product with an organic solvent.[6][7] The combined organic layers can then be washed, dried, and concentrated.[7] Filtration through a pad of Celite® can be effective for removing insoluble inorganic salts, especially when using nonpolar solvents like toluene.[7] For further purification, column chromatography is often employed.[7]
Data Presentation: Reaction Parameter Comparison
For successful optimization, it is crucial to understand the interplay of different reaction components. The following tables summarize key parameters and their typical applications.
Table 1: Common Bases for Buchwald-Hartwig Amination
| Base | Advantages | Disadvantages |
| Sodium tert-butoxide (NaOtBu) | Permits highest reaction rates and lowest catalyst loadings.[4] | Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[4] |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | Allows for the use of substrates with protic functional groups; useful for low-temperature amination.[4] | The solid base is air-sensitive; incompatible with some functional groups at elevated temperatures.[4] |
| Cesium carbonate (Cs₂CO₃) | Provides excellent functional group tolerance and often the highest reaction rate among weak bases.[4] | Expensive; can be difficult to stir on a large scale.[4] |
| Potassium phosphate (K₃PO₄) & Potassium carbonate (K₂CO₃) | Excellent functional group tolerance; economically attractive.[4] | Can require relatively high catalyst loadings and long reaction times.[4] |
Table 2: Recommended Solvents
| Solvent | Remarks |
| Toluene | A common and effective solvent for a wide range of substrates.[1] |
| Dioxane | Another frequently used ethereal solvent.[1][2] |
| Tetrahydrofuran (THF) | A suitable ethereal solvent, often used in combination with other solvents.[1][2] |
| tert-Butanol | Can be used, especially in reactions with certain bases.[4] |
| Avoid | Chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).[6]
-
Solvent and Reagent Addition: Add anhydrous toluene to the Schlenk tube. Then, add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents) to the reaction mixture.[6]
-
Reaction Conditions: Seal the Schlenk tube and heat the mixture to 80-110 °C with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.[6] Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Troubleshooting for Low Yield - Catalyst System Screening
If you are experiencing low yields, a systematic screening of the catalyst system is recommended.
-
Parallel Reaction Setup: Set up a series of small-scale reactions in parallel, each in an oven-dried vial under an inert atmosphere.
-
Varying Parameters: In each vial, use the same substrates, base, solvent, and temperature, but vary the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand (e.g., XPhos, SPhos, RuPhos).
-
Analysis: After a set reaction time, quench all reactions and analyze the conversion and product formation in each vial using GC or LC-MS. This will help identify the most effective catalyst/ligand combination for your specific substrate pair.
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting Buchwald-Hartwig amination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Pd(Xantphos)Cl₂ Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions utilizing Pd(Xantphos)Cl₂. The information is presented in a question-and-answer format to directly address common problems.
Troubleshooting Guide
Q1: My reaction is sluggish or has stalled completely. How do I know if catalyst poisoning is the cause?
A1: Catalyst poisoning is a common cause of reaction failure. Telltale signs include:
-
Complete lack of reactivity: The reaction does not proceed at all, even after an induction period.
-
Stalled conversion: The reaction starts but stops before reaching completion.
-
Decreased reaction rate: The reaction is significantly slower than expected.
-
Formation of palladium black: Precipitation of black solid indicates the decomposition of the palladium catalyst to inactive Pd(0) aggregates.[1][2]
-
Color change: An unexpected color change in the reaction mixture can sometimes indicate catalyst deactivation.
To confirm catalyst poisoning, you can run a control experiment with highly purified reagents and solvents under strictly inert conditions. If this reaction proceeds as expected, poisoning of your original reaction is likely.
Q2: I suspect catalyst poisoning. What are the most common culprits for Pd(Xantphos)Cl₂ reactions?
A2: Several classes of compounds are known to poison palladium catalysts.[3][4][5][6] For Pd(Xantphos)Cl₂-catalyzed reactions, be particularly wary of the following impurities in your starting materials, reagents, or solvents:
-
Sulfur Compounds: Thiol, sulfides, and disulfides are potent poisons, even at ppm levels.[7][8][9] They can originate from starting materials or as impurities in solvents.
-
Nitrogen-Containing Heterocycles: Pyridine and its derivatives can act as inhibitors.[6][7][10] This is a particular concern when the substrate itself is a nitrogen-containing heterocycle.
-
Other Coordinating Species: Cyanides, halides (in excess), and phosphines (other than the intended ligand) can compete for coordination to the palladium center and deactivate the catalyst.[4]
-
Water and Oxygen: While not classic poisons, their presence can lead to the formation of inactive palladium species (e.g., Pd(OH)₂) or oxidation of the Xantphos ligand.[7][11] Rigorous degassing and use of dry solvents are crucial.
-
Heavy Metals: Traces of other metals can interfere with the catalytic cycle.[12]
Q3: How can I identify the specific poison in my reaction?
A3: Identifying the exact poison can be challenging. A systematic approach is often the most effective:
-
Analyze Starting Materials: Review the specifications of your reagents and solvents for potential impurities. If possible, perform analytical tests (e.g., GC-MS, elemental analysis) on your starting materials to screen for common poisons.
-
Isolate and Test Components: If you suspect a particular starting material, try purifying it and rerunning the reaction. For example, recrystallize solid reagents or distill liquid starting materials.[7]
-
Systematic Reagent Replacement: Replace each reagent and solvent in your reaction one by one with a fresh, high-purity source. This can help pinpoint the contaminated component.
Frequently Asked Questions (FAQs)
Q4: What proactive steps can I take to prevent catalyst poisoning?
A4: Prevention is the most effective strategy.[7] Implementing the following laboratory practices will significantly reduce the risk of catalyst poisoning:
-
Reagent and Solvent Purity: Use the highest purity reagents and solvents available. Consider purifying solvents and liquid reagents by passing them through activated alumina or by distillation.[7] Solid reagents can be purified by recrystallization.
-
Inert Atmosphere: Always conduct reactions under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen and moisture.[7] Use Schlenk techniques or a glovebox.
-
Proper Glassware Preparation: Oven-dry all glassware and cool it under an inert atmosphere before use to remove adsorbed water.[7]
-
Use of Scavengers: If you suspect the presence of specific poisons, you can add a scavenger to the reaction mixture. Scavengers are materials that preferentially bind to the poison, preventing it from interacting with the catalyst.
Q5: Can the Xantphos ligand itself contribute to catalyst deactivation?
A5: Yes, under certain conditions, the Xantphos ligand can be involved in deactivation pathways. Oxidation of the phosphine to the corresponding phosphine oxide is a known deactivation mechanism for palladium catalysts.[11] This is often promoted by the presence of trace oxygen.
Q6: My catalyst has been poisoned. Is it possible to reactivate it?
A6: In some cases, catalyst reactivation is possible, although prevention is always preferable. The feasibility of reactivation depends on the nature of the poison and the deactivation mechanism.
-
For deactivation by reducible species: Treatment with a reducing agent might regenerate the active catalyst.
-
For poisoning by strongly coordinating ligands: It can be very difficult to displace the poison without destroying the catalyst complex.
-
For formation of palladium black: While challenging, redissolving the palladium black and regenerating the active catalyst is sometimes possible but often impractical on a laboratory scale. Some literature reports suggest that treatment with an oxidizing agent like benzoquinone can re-oxidize Pd(0) to the active Pd(II) state.[2][13]
A patented method for reactivating palladium catalysts poisoned by nitrogen impurities involves treating the separated catalyst with an aqueous solution of an alkali or alkaline earth metal salt (e.g., sodium carbonate) at elevated temperature and pressure.[14]
Data Presentation
Table 1: Common Catalyst Poisons and Their Effects on Pd(Xantphos)Cl₂ Reactions
| Poison Class | Examples | Common Sources | Effect on Reaction |
| Sulfur Compounds | Thiols, sulfides, H₂S | Reagent/solvent impurity, sulfur-containing substrates | Severe deactivation, complete reaction stalling[7][8] |
| Nitrogen Heterocycles | Pyridine, quinoline | Substrates, additives, solvent impurity | Inhibition, decreased reaction rate[6][7][10] |
| Halides | Excess Cl⁻, Br⁻, I⁻ | Reagents, additives | Inhibition of catalytic cycle |
| Water/Oxygen | H₂O, O₂ | Air, wet solvents/reagents | Formation of inactive Pd(OH)₂, phosphine oxidation[7][11] |
| Other Coordinating Species | Cyanides, phosphites | Reagent impurity | Catalyst deactivation |
| Carbon Monoxide | CO gas | Impurity in gas lines, side reactions | Strong coordination to Pd, deactivation[4][5] |
Table 2: Troubleshooting Guide for Catalyst Poisoning
| Observation | Potential Cause | Suggested Action |
| Reaction fails to start | Severe catalyst poisoning | Purify all reagents and solvents; use a scavenger. |
| Reaction stalls mid-way | Gradual catalyst deactivation | Check for slow decomposition of a starting material releasing a poison. |
| Low yield and formation of byproducts | Partial catalyst poisoning or side reactions | Optimize reaction conditions (temperature, concentration); screen for a more robust ligand. |
| Formation of palladium black | Catalyst decomposition to Pd(0) | Improve inert atmosphere technique; ensure complete dissolution of catalyst precursor. |
Experimental Protocols
Protocol 1: Purification of Solvents using Activated Alumina
Objective: To remove polar impurities, including water and potential catalyst poisons, from organic solvents.
Materials:
-
Solvent to be purified (e.g., toluene, THF)
-
Activated alumina (neutral, Brockmann I)
-
Chromatography column
-
Dry collection flask
-
Inert gas source (argon or nitrogen)
Procedure:
-
Oven-dry the chromatography column and collection flask and cool under a stream of inert gas.
-
Pack the column with activated alumina. The amount of alumina will depend on the volume of solvent to be purified (a rule of thumb is 10-20 g of alumina per 100 mL of solvent).
-
Flush the column with the solvent to be purified.
-
Pass the solvent through the column under a positive pressure of inert gas.
-
Collect the purified solvent in the dry collection flask.
-
Store the purified solvent over molecular sieves under an inert atmosphere.[7]
Protocol 2: Use of a Scavenger Resin to Remove Catalyst Poisons
Objective: To remove specific catalyst poisons from a reaction mixture using a functionalized resin.
Materials:
-
Reaction mixture suspected to contain a poison
-
Appropriate scavenger resin (e.g., thiol-functionalized silica for soft metals, amine-functionalized silica for acidic impurities)
-
Filtration apparatus
Procedure:
-
Choose a scavenger resin that has a high affinity for the suspected poison.
-
Add the scavenger resin to the reaction mixture before adding the Pd(Xantphos)Cl₂ catalyst. The amount of resin will depend on the suspected concentration of the poison and the capacity of the resin (typically provided by the manufacturer).
-
Stir the mixture for a predetermined amount of time (e.g., 1-2 hours) at room temperature to allow the poison to bind to the resin.
-
Filter the mixture to remove the scavenger resin.
-
Proceed with the addition of the catalyst and the rest of the reaction setup.
Note: The use of scavengers can also be applied post-reaction to remove residual palladium from the product.[15][16][17][18][19]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Catalyst_poisoning [chemeurope.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 13. Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 15. silicycle.com [silicycle.com]
- 16. researchgate.net [researchgate.net]
- 17. silicycle.com [silicycle.com]
- 18. researchgate.net [researchgate.net]
- 19. biotage.com [biotage.com]
improving selectivity in Pd(Xantphos)Cl2 catalyzed reactions
Welcome to the technical support center for improving selectivity in reactions catalyzed by Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II), commonly known as Pd(Xantphos)Cl₂. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to catalyst performance and reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What is Pd(Xantphos)Cl₂ and why is it used?
Pd(Xantphos)Cl₂ is a palladium(II) precatalyst complexed with the Xantphos ligand.[1][2] It is widely used in cross-coupling reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and C-S coupling.[1][3][4] The catalyst is valued for its air and moisture stability, making it convenient to handle compared to generating the active Pd(0) species in-situ.[5] The Xantphos ligand is crucial for its performance.
Q2: What is the key feature of the Xantphos ligand that influences selectivity?
The defining characteristic of the Xantphos ligand is its exceptionally wide "bite angle" (the P-Pd-P bond angle).[6][7] This rigid, large angle is enforced by the xanthene backbone of the ligand. This structural feature has a significant impact on the geometry of the palladium center, facilitating the crucial reductive elimination step in many catalytic cycles and thereby enhancing reaction rates and efficiency.[8][9] This unique geometry is often the primary factor controlling regioselectivity and chemoselectivity in various transformations.[6][10]
Q3: What are the most common types of selectivity issues encountered with this catalyst?
Researchers may encounter several types of selectivity challenges:
-
Regioselectivity: This is a common issue, for example, in the hydroformylation of internal alkenes where the catalyst's high isomerization propensity can be leveraged to form linear aldehydes.[6] In other reactions, like the three-component alkenylamination of dienes, the choice of ligand dictates whether a 4,3-addition or a 4,1-addition product is formed.[10]
-
Chemoselectivity: In substrates with multiple reactive sites, such as different halogen atoms (e.g., bromo and chloro groups), the catalyst must selectively activate one over the other.[11]
-
Formation of Side Products: Unwanted side reactions, such as the formation of diarylureas in urea arylation or homocoupling of substrates, can reduce the yield of the desired product.[12][13]
Q4: Can high concentrations of the Xantphos ligand inhibit the reaction?
Yes, an excess of the free Xantphos ligand can be detrimental to the reaction rate.[11][14] High ligand concentrations can lead to the formation of a bis-ligated palladium species, Pd(Xantphos)₂.[11][15] This complex is often less active or even inactive as a precatalyst for two main reasons: a slow rate of ligand dissociation to form the active monoligated (Xantphos)Pd(0) species, and its potential for high insolubility, causing it to precipitate from the reaction mixture.[11]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Poor Regioselectivity (e.g., wrong isomer is formed)
Possible Cause: The inherent coordinating properties of the ligand-metal complex may favor an undesired pathway. The choice of solvent or additives might also be influencing the transition state.
Troubleshooting Steps:
-
Modify the Ligand: While using Pd(Xantphos)Cl₂, you are committed to the Xantphos ligand. However, in some cases, switching to a Xantphos derivative with different electronic properties[12] or a different class of ligand (e.g., a phosphoramidite) can completely switch the regioselectivity, as seen in diene carboamination.[10]
-
Solvent Effects: Solvent polarity can influence selectivity. For substrates with hydrogen-bond donor groups, the hydrogen-bond basicity (pKHB) of the solvent can alter electron density and affect the site of oxidative addition.[16] It is recommended to screen a range of solvents with varying polarities (e.g., Toluene, Dioxane, DMF).
-
Temperature Adjustment: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy. However, this may come at the cost of a slower reaction rate.
Issue 2: Low Reaction Yield or Stalled Reaction
Possible Cause: Catalyst deactivation is a common problem in palladium-catalyzed reactions. This can occur through the formation of inactive palladium black or the formation of the less active Pd(Xantphos)₂ species.[11][14]
Troubleshooting Steps:
-
Optimize Ligand-to-Metal Ratio: Avoid adding excess free Xantphos ligand. A ratio of 1:1 to 1.5:1 (Ligand:Pd) is often a good starting point. Studies on C-S coupling have shown that a 2:1 ratio can be optimal, so screening is essential.[4]
-
Use a Precatalyst: If you are generating the catalyst in-situ, consider switching to a well-defined precatalyst like Pd(Xantphos)Cl₂ or a G3/G4 palladacycle.[4][5] Precatalysts ensure a more reliable generation of the active Pd(0) species.
-
Additives to Stabilize the Catalyst: Certain additives can prevent the agglomeration of palladium into inactive clusters. While not universally applicable, the use of co-catalysts or stabilizers has been shown to improve catalyst lifetime and turnover frequency (TOF) in reactions like methoxycarbonylation.[14]
-
Choice of Base: The base is critical. Insoluble inorganic bases (e.g., K₃PO₄, Cs₂CO₃) are common, but can sometimes lead to reproducibility issues.[17] Soluble organic bases like DBU can be an effective alternative, creating a more homogeneous reaction environment, which can be particularly advantageous for translating reactions to continuous flow systems.[18]
Issue 3: Chemoselectivity Problems (e.g., reaction at the wrong functional group)
Possible Cause: The relative reactivity of the functional groups is not sufficiently differentiated under the current reaction conditions.
Troubleshooting Steps:
-
Vary Reaction Temperature: Oxidative addition is often the selectivity-determining step. Since the activation energies for the cleavage of different bonds (e.g., C-Cl vs. C-Br) are different, adjusting the temperature can significantly favor one over the other. Lower temperatures generally increase selectivity.
-
Electronic Tuning of Ligands: While Xantphos is set, related research shows that using electronically modified Xantphos-type ligands (e.g., with electron-withdrawing or electron-donating groups) can fine-tune the catalyst's electronic properties, thereby influencing its reactivity towards different functional groups.[12]
-
Solvent Polarity: As with regioselectivity, solvent choice can impact chemoselectivity. Polar solvents can stabilize charged intermediates, potentially altering the reaction pathway and favoring reaction at a different site.[16]
Data Presentation: Effect of Reaction Parameters
The following tables summarize quantitative data from the literature to illustrate how changing reaction parameters can affect the outcome of Pd(Xantphos)Cl₂ catalyzed reactions.
Table 1: Effect of Base and Solvent on Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Bromo-toluene | Aniline | K₃PO₄ | Toluene | >95% | [17] |
| 2 | 4-Chloro-toluene | Aniline | DBU | Toluene | 85% | [18] |
| 3 | 4-Chloro-anisole | Morpholine | DBU | DMF | 91% | [18] |
| 4 | 4-Bromo-toluene | Phenylurea | Cs₂CO₃ | Dioxane | 57% | [12] |
This table illustrates the successful use of both traditional inorganic bases and the soluble organic base DBU, with different solvents proving effective.
Table 2: Influence of Ligand on Regioselectivity in Diene Alkenylamination
| Entry | Diene | Ligand | Product Ratio (4,3-addition : 4,1-addition) | Yield (%) | Reference |
| 1 | Phenylbutadiene | Xantphos | >20 : 1 | 85% | [10] |
| 2 | Phenylbutadiene | Phosphoramidite L5 | 1 : >20 | 88% | [10] |
This table highlights the critical role of the ligand in directing regioselectivity. While Xantphos gives the 4,3-addition product, a different ligand class completely reverses the outcome.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination using DBU
This protocol is adapted from a procedure for homogeneous amination reactions.[18]
Materials:
-
Aryl halide (1.0 eq)
-
Amine (1.0 eq)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq)
-
XantPhos Pd G3 precatalyst (or Pd(Xantphos)Cl₂) (5 mol%)
-
Anhydrous solvent (e.g., Toluene/MeCN mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel (e.g., Schlenk tube or microwave vial), add the aryl halide (if solid), amine (if solid), and the palladium precatalyst.
-
Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Under a positive pressure of inert gas, add the anhydrous solvent via syringe.
-
Add the aryl halide (if liquid), amine (if liquid), and finally the DBU via syringe.
-
Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100-140 °C).
-
Stir the reaction for the specified time (e.g., 1-24 hours), monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure for Suzuki couplings.[3][19]
Materials:
-
Aryl halide (e.g., chloropyrimidine) (1.0 eq)
-
Boronic acid or ester (1.2-1.5 eq)
-
Base (e.g., K₃PO₄ or K₂CO₃) (3.0 eq)
-
Pd(Xantphos)Cl₂ (0.5-2 mol%)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene) with 10-20% water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried reaction vessel, combine the aryl halide, boronic acid, base, and Pd(Xantphos)Cl₂.
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent system (e.g., Dioxane/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Partition the filtrate between an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the desired product.
Visualizations
The following diagrams illustrate key concepts and workflows related to Pd(Xantphos)Cl₂ catalysis.
Caption: Role of Xantphos's wide bite angle in promoting reductive elimination.
Caption: A logical workflow for troubleshooting selectivity issues.
References
- 1. Pd 134: PdCl2 (XantPhos) | CAS 205319 10 4 | Johnson Matthey [matthey.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Regiodivergent Three-Component Alkenylamination of 1,3-Dienes with Alkyl and Aryl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. reddit.com [reddit.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
effect of additives on Pd(Xantphos)Cl2 catalyst performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Pd(Xantphos)Cl₂ catalyst in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions catalyzed by Pd(Xantphos)Cl₂.
Issue 1: Low or No Product Yield
Low or non-existent product yield is a frequent challenge in palladium-catalyzed cross-coupling reactions. The underlying causes can often be traced to the catalyst's activity, the integrity of the reagents, or suboptimal reaction conditions.[1]
Possible Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating prematurely.[1]
-
Solution: Consider the addition of a reducing agent to facilitate the in-situ reduction of Pd(II) to Pd(0). Ensure all reagents and solvents are pure and properly degassed to avoid catalyst poisoning.
-
-
Suboptimal Reaction Conditions: The chosen solvent, base, or temperature may not be ideal for the specific transformation.
-
Solution: A systematic screening of these parameters is recommended. Begin by evaluating a panel of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, THF).[1] Concurrently, screen a selection of common bases. Temperature can also be a critical factor; reactions should be attempted at the lowest temperature that affords a reasonable reaction rate to minimize catalyst decomposition.[1]
-
-
Reagent Quality: Impurities in starting materials, reagents, or solvents can poison the catalyst.
-
Solution: Verify the purity of all chemicals used. Solvents should be anhydrous and thoroughly degassed.
-
Issue 2: Catalyst Deactivation (Formation of Palladium Black)
The precipitation of palladium black is a visual indicator of catalyst deactivation, where the soluble active catalyst aggregates into an inactive metallic form.
Possible Causes & Solutions:
-
High Temperature: Elevated temperatures can accelerate the decomposition of the active catalyst.[1]
-
Solution: Attempt the reaction at a lower temperature.
-
-
High Catalyst Concentration: Increased concentrations of the palladium catalyst can favor the aggregation pathway leading to palladium black.[1]
-
Solution: Lowering the catalyst loading may favor the desired catalytic cycle.
-
-
Ligand Dissociation: The dissociation of the Xantphos ligand from the palladium center can lead to the formation of unstable, aggregation-prone palladium species.
Frequently Asked Questions (FAQs)
Q1: What is the role of additives in Pd(Xantphos)Cl₂ catalyzed reactions?
Additives can play several crucial roles in improving the performance of Pd(Xantphos)Cl₂ catalysts. They can act as:
-
Reducing Agents: To facilitate the formation of the active Pd(0) species from the Pd(II) precatalyst.[4]
-
Oxidizing Agents: To regenerate the Pd(II) species from inactive Pd metal, which can then be reduced back to the active Pd(0) catalyst.[4]
-
Surfactants: To prevent the agglomeration of palladium nanoparticles, thereby maintaining catalytic activity.[4]
-
Bases: To facilitate key steps in the catalytic cycle, such as the reductive elimination of HX.[4]
Q2: How does the choice of base affect the reaction?
The nature of the base can significantly influence the reaction's turnover frequency (TOF). Both inorganic and organic bases can be effective.[4] However, organic bases like pyridine can sometimes coordinate to the palladium center and reduce catalytic activity by competing with other reactants.[4] The solubility of the base and the resulting salts can also play a role in shifting reaction equilibria.[4]
Q3: Can an excess of the Xantphos ligand be detrimental?
Yes, the addition of free Xantphos ligand can have a negative effect on catalytic activity.[4] A high concentration of the ligand can lead to the formation of stable, tetra-coordinated palladium species that are less active in the catalytic cycle.[3][4] It can also lead to the formation of the less active Pd(Xantphos)₂ complex.[2][3]
Q4: What are common signs of catalyst deactivation?
The most obvious sign of catalyst deactivation is the formation of a black precipitate, known as palladium black. Other indicators include a stalled reaction (no further conversion of starting material to product) or a significantly slower reaction rate than expected.
Data Presentation
The following tables summarize the quantitative effects of various additives on the performance of the Pd(Xantphos)Cl₂ catalyst in the methoxycarbonylation of iodobenzene.
Table 1: Effect of Additive Type on Turnover Frequency (TOF)
| Additive Type | Additive | Additive/Pd(II) Molar Ratio | TOF (h⁻¹) |
| None | - | - | ~260,000[4] |
| Reducing Agent | Ferrocene | Not Specified | >300,000[4] |
| Reducing Agent | Ascorbic Acid | 30/1 | ~290,000[4] |
| Oxidizing Agent | Fe(acac)₃ | 10/1 | ~273,000[4] |
| Surfactant | SPAN-60 | 40/1 | ~285,500[4] |
| Surfactant | SDS | 40/1 | ~285,500[4] |
Run Conditions: I-benzene = 4.46 mmol, NEt₃ = 5.35 mmol, pre-catalyst = [PdCl₂(Xantphos)] = 1.10 × 10⁻⁵ mmol, Solvent: MeOH = 4 mL, t = 1 h, T = 120 °C.[4]
Table 2: Influence of Different Bases on TOF
| Base Type | Base | TOF (h⁻¹) |
| Inorganic | NaOH | > 200,000[4] |
| Inorganic | KOH | > 200,000[4] |
| Inorganic | CsOH | > 200,000[4] |
| Organic | Pyridine | < 150,000[4] |
Run Conditions: I-benzene = 4.46 mmol, pre-catalyst = [PdCl₂(Xantphos)] = 1.10 × 10⁻⁵ mmol, Solvent: MeOH = 4 mL, t = 1 h, T = 120 °C.[4]
Experimental Protocols
1. General Protocol for a Cross-Coupling Reaction
This protocol provides a general starting point for a cross-coupling reaction using the Pd(Xantphos)Cl₂ catalyst.
-
Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the Pd(Xantphos)Cl₂ catalyst (e.g., 1-5 mol%), the aryl halide (1.0 equiv.), the coupling partner (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Further degas the reaction mixture by bubbling with an inert gas for 5-10 minutes or by using the freeze-pump-thaw method.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water or a saturated aqueous solution of ammonium chloride, and extract the product with an appropriate organic solvent. Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography.
2. Detailed Protocol for Buchwald-Hartwig Amination
This protocol is adapted for a Buchwald-Hartwig amination using a palladium catalyst with a phosphine ligand.[5]
-
Catalyst Preparation: In a nitrogen-filled glovebox or Schlenk flask, charge the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the Xantphos ligand (3.0 mol%).
-
Reagent Addition: Add the sodium tert-butoxide (2.0 equiv.) and toluene. Stir the mixture at room temperature for 5 minutes.
-
Substrate Addition: Add the aryl chloride (1.0 equiv.) and the amine (1.5 equiv.).
-
Reaction: Heat the resulting mixture to reflux for 6 hours.
-
Work-up and Purification: Follow steps 6 and 7 from the general protocol above.
Visualizations
Caption: Generalized catalytic cycle for a Pd(Xantphos)Cl₂ catalyzed cross-coupling reaction.
Caption: Troubleshooting workflow for low or no product yield in Pd(Xantphos)Cl₂ catalyzed reactions.
Caption: Logical relationships of different additives on catalyst performance.
References
Technical Support Center: Managing Impurities with Pd(Xantphos)Cl₂
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Pd(Xantphos)Cl₂ in catalytic reactions. This resource provides targeted troubleshooting guides and frequently asked questions to address common challenges related to impurity management during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Pd(Xantphos)Cl₂ and what are its primary applications?
Pd(Xantphos)Cl₂, or Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II), is a palladium(II) pre-catalyst.[1] It is widely used in organic synthesis for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The Xantphos ligand is a bulky, electron-rich bidentate phosphine with a wide "bite angle," which provides high stability and activity to the palladium center, making it effective for forming carbon-carbon and carbon-heteroatom bonds.[2]
Q2: What are the most common impurities encountered when using Pd(Xantphos)Cl₂?
There are three primary categories of impurities:
-
Residual Palladium: Traces of palladium from the catalyst remaining in the final active pharmaceutical ingredient (API) or intermediate. This is a major concern due to regulatory limits and potential interference with biological assays.[3]
-
Ligand-Related Impurities: The Xantphos ligand can degrade, most commonly through oxidation, to form Xantphos monophosphine oxide (Xantphos=O) and other related species.[4][5]
-
Reaction-Related Impurities: These are side products from competing reaction pathways, such as the homocoupling of starting materials or hydrodehalogenation (reduction) of the aryl halide.[6]
Q3: What are the regulatory limits for palladium impurities in pharmaceutical products?
Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in their Q3D document.[7][8] Palladium is classified as a Class 2B element. The Permitted Daily Exposure (PDE) is used to calculate the maximum allowable concentration in a drug product, which is often expressed in parts per million (ppm).[8] These limits are critical for ensuring the safety and quality of the final drug product.[7] For example, European regulations limit platinum group metals (including palladium) to less than 5 ppm in APIs.[9]
| Guideline | Palladium Classification | Permitted Daily Exposure (PDE) | Common Concentration Limit (Oral) |
| ICH Q3D | Class 2B | 100 µ g/day (Oral) | < 10 ppm |
| ICH Q3D | - | 10 µ g/day (Parenteral) | < 1 ppm |
| ICH Q3D | - | 0.1 µ g/day (Inhalation)[4] | Varies based on dosage |
Q4: Is the formation of Xantphos phosphine oxide always detrimental to the reaction?
While often considered a product of ligand degradation and a potential impurity, the role of phosphine oxides can be complex. The oxidation of phosphine ligands can be a pathway for the in situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species.[4] Furthermore, some studies have shown that phosphine oxides can act as stabilizing, albeit labile, ligands for the palladium catalyst, potentially preventing agglomeration and decomposition, especially in non-coordinating solvents.[10][11][12] However, their presence generally indicates that some portion of the active ligand has been consumed.
Troubleshooting Guide
Q5: My reaction is stalling, and I observe a black precipitate. What is happening and how can I fix it?
Answer: The formation of a black precipitate, commonly known as "palladium black," indicates the aggregation and precipitation of the palladium catalyst from the solution, leading to a loss of catalytic activity.[6]
-
Possible Causes:
-
Ligand Dissociation/Decomposition: The Xantphos ligand may be dissociating from the palladium center, or it may be degrading (e.g., through P-C bond cleavage), leaving behind unstable Pd(0) which then agglomerates.[6][13]
-
High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition pathways.[6]
-
Inappropriate Solvent or Base: The choice of solvent and base can significantly impact catalyst stability.[14][15] Some solvents may not adequately stabilize the catalytic species.
-
-
Solutions:
-
Lower the Reaction Temperature: While this may slow the reaction rate, it can significantly improve the catalyst's lifetime and overall yield.[6]
-
Optimize Ligand-to-Metal Ratio: An excess of free ligand can sometimes stabilize the catalyst, but be cautious, as too much can form inactive species like Pd(Xantphos)₂.[13][16]
-
Screen Solvents and Bases: Evaluate different solvent systems (e.g., THF, Dioxane, Toluene) and bases to find conditions that promote stability.[14]
-
Use a More Robust Pre-catalyst: Consider using a pre-formed Pd(0) source or a more advanced generation pre-catalyst if activation is an issue.[4][6]
-
Q6: My reaction conversion is low, and I see an unusual yellow precipitate. What could this be?
Answer: A yellow precipitate can indicate the formation of a specific, catalytically inactive palladium complex.
-
Possible Causes:
-
Formation of Insoluble Pd(L)₂: At high ligand concentrations, the highly insoluble and catalytically inactive Pd(Xantphos)₂ complex can form and precipitate out of the reaction mixture.[13]
-
Formation of Metallacrowns: With certain substrates, such as those containing hydroxyl groups like 2-mercaptoethanol, insoluble and inactive palladium complexes like metallacrowns can form rapidly, stalling the reaction.[4]
-
-
Solutions:
-
Adjust Ligand-to-Palladium Ratio: Avoid using a large excess of the Xantphos ligand to prevent the formation of Pd(Xantphos)₂.[13] A 1:1 to 1.2:1 ratio is often a good starting point.
-
Control Reagent Addition: For problematic substrates, slow addition of the reagent can prevent the buildup of concentrations that favor inactive complex formation.[4]
-
Use an Oxidative Addition (OA) Complex: In some cases, pre-forming an OA complex of the aryl halide and the catalyst can improve robustness and prevent the formation of inactive species.[4]
-
Q7: My final product is contaminated with high levels of residual palladium. What are the most effective removal strategies?
Answer: Removing residual palladium to meet regulatory requirements (<10 ppm) is a critical step in process chemistry.[9] While traditional methods like chromatography, extraction, and crystallization can be used, they may lead to significant API loss.[7] Metal scavengers are often more effective.[7][8]
-
Effective Methods:
-
Metal Scavengers: Silica-based scavengers with functional groups like thiols, thiourea, or DMT (dimercaptotriazine) are highly effective at binding palladium.[8] Brands like SiliaMetS® and Smopex™ are commonly used.[8][9]
-
Activated Carbon: Adding activated carbon can adsorb palladium species, which are then removed by filtration.[8][9]
-
Crystallization with Additives: Combining crystallization with additives like N-acetylcysteine or thiourea can help sequester the palladium in the mother liquor, preventing its incorporation into the crystal lattice.[9]
-
| Method | Typical Loading | Typical Conditions | Advantages | Considerations |
| Silica Scavengers (e.g., SiliaMetS® Thiol) | 4-8 molar equivalents relative to Pd[8] | Stir in a suitable solvent (THF, DCM) at RT to 50°C for 2-24h | High selectivity, simple filtration removal | Cost, potential for API adsorption |
| Activated Carbon | 0.1 - 0.5x weight of crude product[8] | Stir in a suitable solvent at RT to 60°C for 2-16h | Low cost, widely available | Can be less selective, may require higher loading |
| Crystallization w/ Additive (e.g., N-acetylcysteine) | Stoichiometric to Pd | During crystallization process | Can be integrated into existing purification steps | Palladium may co-crystallize in some cases[8] |
Q8: How can I detect and quantify ligand-based impurities like Xantphos oxide?
Answer: The primary method for detecting and quantifying phosphine and phosphine oxide species is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. The phosphorus atom in Xantphos and its oxidized form have distinct chemical shifts, allowing for clear identification and quantification. For instance, the signal for an active phosphine catalyst is typically around -25 ppm, while the corresponding phosphine oxide appears around +30 ppm.[17]
Key Experimental Protocols
Protocol 1: Palladium Removal with a Silica-Based Scavenger
This protocol provides a general procedure for removing residual palladium from a crude product solution.
-
Dissolution: Dissolve the crude product containing palladium impurities in a suitable organic solvent (e.g., Tetrahydrofuran, Toluene, Ethyl Acetate) to a concentration of approximately 10-50 mg/mL.[8]
-
Scavenger Selection: Choose a silica-based scavenger with high affinity for palladium, such as SiliaMetS® Thiol or DMT.
-
Scavenger Addition: Add the selected scavenger to the solution. A typical starting point is 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[8]
-
Incubation: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for a period of 2 to 24 hours. The optimal time should be determined experimentally.
-
Filtration: Remove the scavenger (with the bound palladium) by filtering the mixture through a pad of Celite® or a suitable filter paper.
-
Rinsing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.
-
Analysis: Concentrate the filtrate and analyze the palladium content of the purified product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm it meets the required specifications.[9]
Protocol 2: General Procedure for a Pd(Xantphos)Cl₂ Catalyzed Cross-Coupling Reaction
This protocol outlines key steps to minimize impurity formation during the reaction itself.
-
Reagent Purity: Ensure all reagents, including solvents and bases, are of high purity and are appropriately dried and degassed. Impurities like water or oxygen can deactivate the catalyst.[6]
-
Inert Atmosphere: Assemble the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Charging: To the vessel, add the aryl halide, the coupling partner (e.g., boronic acid, amine), and a finely powdered, dry base (e.g., K₃PO₄, Cs₂CO₃).
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Solvent Addition: Add the degassed solvent (e.g., Dioxane, Toluene).
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Pre-catalyst Addition: Add the Pd(Xantphos)Cl₂ pre-catalyst. Typical catalyst loadings range from 0.5 to 5 mol %.
-
Degassing: Degas the reaction mixture again by bubbling the inert gas through the solution for 10-15 minutes.
-
Heating: Heat the reaction to the desired temperature (e.g., 80-110°C) and monitor its progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and perform an aqueous work-up to remove the base and other inorganic salts before proceeding to purification and palladium scavenging.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for high residual palladium.
Caption: Pd(Xantphos)Cl₂ catalytic cycle and deactivation pathways.
Caption: Experimental workflow for purification and analysis.
References
- 1. chemscene.com [chemscene.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. arborassays.com [arborassays.com]
- 10. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. The [PdCl2(Xantphos)] Complex Efficiently Catalyzed the Methoxycarbonylation of Iodobenzene to Methyl Benzoate [mdpi.com]
- 17. researchgate.net [researchgate.net]
common side reactions with Pd(Xantphos)Cl2 and how to avoid them
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Pd(Xantphos)Cl₂ in their synthetic endeavors. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experiments with this catalyst.
Frequently Asked Questions (FAQs)
Q1: What is Pd(Xantphos)Cl₂ and what are its primary applications?
A1: Pd(Xantphos)Cl₂, or dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II), is a palladium(II) precatalyst.[1] It is widely used in various cross-coupling reactions, including Suzuki-Miyaura couplings and Buchwald-Hartwig aminations.[1] The Xantphos ligand is a bulky, electron-rich diphosphine with a large "bite angle," which imparts unique reactivity and stability to the palladium center, often leading to high catalytic activity and selectivity.[2][3]
Q2: What are the most common side reactions observed when using Pd(Xantphos)Cl₂?
A2: Researchers may encounter several side reactions, including:
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Catalyst Decomposition: Formation of inactive palladium black.[4]
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Formation of Inactive Bis-ligated Species: Generation of the often insoluble and poorly active Pd(Xantphos)₂ complex.[5][6]
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Ligand Oxidation: Oxidation of the phosphine ligand, which can reduce catalyst efficiency.[7]
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Competing Reaction Pathways: Such as hydrodehalogenation, C-H activation, or formation of ether byproducts.[5][8]
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Substrate Degradation: Particularly in the presence of strong bases.[7]
Q3: How can I minimize the formation of palladium black?
A3: The formation of palladium black, an inactive form of palladium, is often due to catalyst decomposition at elevated temperatures.[4] To mitigate this, consider the following:
-
Temperature Control: Avoid excessively high reaction temperatures. A drastic decrease in productivity can be observed at temperatures above 120°C.[4]
-
Use of Additives: Reducing agents, such as ferrocene, can help to regenerate the active Pd(0) species and prevent decomposition.[4] Surfactants may also be employed to prevent the agglomeration of palladium nanoparticles.[4]
-
Precatalyst Choice: Utilizing a more stable, well-defined precatalyst can sometimes provide a more controlled entry into the catalytic cycle and reduce the propensity for decomposition.
Troubleshooting Guide
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| PDX-01 | Low or no conversion | 1. Inefficient catalyst activation. 2. Formation of inactive Pd(Xantphos)₂.[5] 3. Catalyst decomposition.[4] 4. Poor quality of reagents or solvents. | 1. Consider using a pre-formed Pd(0) source or a more readily activated precatalyst. 2. Use a 1:1 or slightly above 1:1 ligand-to-palladium ratio to avoid the formation of the bis-ligated species.[5] 3. Lower the reaction temperature and consider the use of additives like ferrocene.[4] 4. Ensure all reagents and solvents are pure and anhydrous. |
| PDX-02 | Reaction stalls before completion | 1. Catalyst deactivation during the reaction. 2. Formation of an insoluble, inactive metallacrown complex (in C-S couplings with thiols).[7] | 1. A "kicker charge" of a pre-activated catalyst, such as an in situ generated oxidative addition complex, can restart a stalled reaction.[7] 2. In C-S couplings, forming the oxidative addition complex in situ before the addition of the thiol can minimize the formation of the inactive metallacrown complex.[7] |
| PDX-03 | Formation of hydrodehalogenation byproduct (Ar-H) | 1. Presence of water or other protic sources. 2. Slow reductive elimination compared to competing pathways. 3. Inappropriate choice of base. | 1. Use anhydrous solvents and reagents, and thoroughly dry the base before use. 2. A more electron-rich and bulky ligand can promote reductive elimination. Ensure an adequate concentration of the nucleophile.[8] 3. Switch to a non-nucleophilic, sterically hindered base like sodium tert-butoxide or LHMDS.[8] |
| PDX-04 | Competing intramolecular C-H arylation in aminations | The reaction conditions favor the C-H activation pathway over the desired C-N bond formation. | Adjusting the solvent and the amount of the amine nucleophile can switch the selectivity between the amination and C-H arylation pathways.[5] |
| PDX-05 | Formation of diaryl ether or phenol byproducts | Presence of water or hydroxide ions, especially with weakly nucleophilic amines. | 1. Rigorously exclude water from the reaction mixture. 2. Use a stronger, non-hydroxide base.[8] |
| PDX-06 | Double arylation of primary amines | The mono-arylated product is more reactive than the starting primary amine. | 1. Use a bulky ligand to sterically hinder the second arylation. 2. Carefully control the stoichiometry, using a slight excess of the amine. 3. Lower the reaction temperature.[8] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for a Buchwald-Hartwig Amination using Pd(Xantphos)Cl₂
-
Reaction Setup: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add Pd(Xantphos)Cl₂ (e.g., 1-2 mol%), the aryl halide (1.0 equiv), the amine (1.2 equiv), and a suitable base (e.g., NaOtBu, 1.4 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, dioxane) via syringe.
-
Reaction Conditions: The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) and stirred for the required time (monitored by TLC or GC/LC-MS).
-
Workup: After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Note: This is a general guideline. The optimal conditions, including catalyst loading, base, solvent, and temperature, should be determined for each specific substrate combination.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the catalytic cycle and potential pitfalls, the following diagrams illustrate key concepts.
Caption: Catalytic cycle for Buchwald-Hartwig amination and competing catalyst deactivation pathways.
Caption: A troubleshooting workflow for diagnosing and resolving low-yielding reactions.
References
impact of substrate quality on Pd(Xantphos)Cl2 catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of substrate quality on the performance of the palladium catalyst, Pd(Xantphos)Cl₂. This resource is designed to help users diagnose and resolve common issues encountered during cross-coupling reactions, ensuring optimal catalyst performance and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My Pd(Xantphos)Cl₂-catalyzed reaction is sluggish or has stalled completely. What are the likely causes related to my substrate?
A stalled or sluggish reaction is a common issue that can often be traced back to the quality of your substrates. The primary culprits are typically impurities that interfere with the catalytic cycle. Key areas to investigate include:
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Catalyst Poisoning: Certain functional groups or residual contaminants in your starting materials can irreversibly bind to the palladium center, rendering it inactive. Common poisons include sulfur compounds (thiols, thioethers), and coordinating species like pyridines or other nitrogen-containing heterocycles.
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Formation of Inactive Palladium Species: The presence of certain impurities can promote the formation of inactive palladium species. A common sign of this is the appearance of a black precipitate, known as palladium black, which consists of agglomerated, ligand-free Pd(0) particles. This indicates that the Xantphos ligand is not effectively stabilizing the active catalytic species.
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Substrate Degradation: Under basic reaction conditions, some substrates can be unstable and decompose, leading to a complex reaction mixture and potential catalyst inhibition.
Q2: I observe the formation of a black precipitate in my reaction vessel. What is it and how can I prevent it?
The black precipitate is almost certainly palladium black, an inactive, agglomerated form of palladium(0). Its formation indicates that the active catalyst is not stable under the reaction conditions. This can be caused by:
-
Ligand Dissociation: At elevated temperatures, the Xantphos ligand can dissociate from the palladium center, leaving the palladium atoms unprotected and prone to aggregation.
-
Impurities: As mentioned, certain impurities can strip the ligand from the palladium center or promote the reduction of Pd(II) to Pd(0) in a manner that leads to aggregation.
To prevent the formation of palladium black, consider the following:
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Ensure Substrate Purity: Rigorously purify your substrates to remove any potential catalyst poisons.
-
Optimize Reaction Temperature: If possible, lower the reaction temperature to minimize ligand dissociation.
-
Maintain an Inert Atmosphere: Oxygen can contribute to catalyst degradation pathways. Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Q3: Can trace amounts of water in my solvent or reagents affect the catalysis?
The effect of water is highly dependent on the specific type of cross-coupling reaction being performed.
-
Potentially Beneficial: In some cases, particularly in Suzuki-Miyaura couplings, the presence of a small amount of water can be beneficial and even necessary for efficient catalysis.
-
Potentially Detrimental: In other reactions, such as Buchwald-Hartwig aminations, the presence of water can have a significant, and sometimes negative, impact on the conversion. However, studies have shown that for certain amide-aryl bromide couplings, anhydrous conditions are not always necessary and can even hinder the reaction.
-
Hydrolysis: Excess water can lead to the hydrolysis of starting materials or products, especially those containing sensitive functional groups like esters or nitriles.
It is crucial to consult literature for the specific reaction you are performing to determine the optimal water content. If anhydrous conditions are required, ensure all solvents and reagents are rigorously dried.
Q4: What are some common impurities in aryl halides and how do they impact the reaction?
Aryl halides are common substrates in Pd(Xantphos)Cl₂-catalyzed reactions and can contain various impurities that affect catalytic performance. These include:
-
Residual Starting Materials: Impurities from the synthesis of the aryl halide can act as catalyst poisons.
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Other Halogenated Species: The presence of other aryl halides (e.g., aryl chlorides in an aryl bromide sample) can lead to competitive reactions and a mixture of products.
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Coordinating Functional Groups: If the aryl halide contains functional groups that can coordinate to the palladium center (e.g., unprotected amines, thiols), it can inhibit the catalyst.
Q5: How can I assess the purity of my substrates?
Several analytical techniques can be used to determine the purity of your starting materials:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile substrates to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of substrates to assess purity.
-
Elemental Analysis: Can be used to confirm the elemental composition of your substrate.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Substrate Impurity | - Purify Substrates: Recrystallize solid substrates or distill liquid substrates. Column chromatography can also be effective. - Analyze Purity: Use NMR, GC-MS, or HPLC to confirm the purity of your starting materials. |
| **Catalyst Poison |
Technical Support Center: Strategies for Difficult Couplings Using Pd(Xantphos)Cl₂
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using the Pd(Xantphos)Cl₂ catalyst system in demanding cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low or no product yield in my Pd(Xantphos)Cl₂-catalyzed coupling reaction?
A1: Low yields can stem from several factors. The most common culprits include inefficient catalyst activation, catalyst decomposition, suboptimal reaction conditions, or issues with starting material quality. It is crucial to ensure strictly anaerobic and anhydrous conditions, as the active Pd(0) species is sensitive to oxygen and moisture.
Q2: I observe a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black signifies the decomposition of the active Pd(0) catalyst into palladium metal, leading to a loss of catalytic activity. This can be caused by impurities, inappropriate solvent choice, or excessively high temperatures. To prevent this, ensure high-purity, degassed solvents and reagents are used. In some cases, adding a slight excess of the Xantphos ligand can help stabilize the catalytic species.
Q3: How does the choice of base impact the reaction outcome?
A3: The base plays a critical role in the catalytic cycle, and its strength, solubility, and compatibility with functional groups on your substrates are key considerations. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common for C-N couplings, while weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often used for Suzuki and Sonogashira reactions, especially with sensitive substrates. The solubility of the base is also crucial for reaction efficiency.
Q4: Can excess Xantphos ligand inhibit the reaction?
A4: Yes, a large excess of the Xantphos ligand can be detrimental. While a small excess can stabilize the catalyst, a high concentration of the ligand can lead to the formation of inactive or less active bis-ligated palladium species, such as Pd(Xantphos)₂, which can inhibit the catalytic cycle by slowing down the rate of substrate coordination.[1][2]
Q5: My starting materials are sterically hindered. What strategies can I employ to improve coupling efficiency?
A5: For sterically demanding substrates, optimizing reaction conditions is key. This often involves higher reaction temperatures to overcome activation barriers. The choice of a bulky ligand like Xantphos is already a step in the right direction due to its large bite angle. Additionally, screening different solvents and bases can have a significant impact. For particularly challenging couplings, a higher catalyst loading may be necessary.
Troubleshooting Guides
Problem 1: Low to No Product Formation in Buchwald-Hartwig Amination
This guide provides a systematic approach to troubleshooting low yields in C-N cross-coupling reactions involving sterically hindered or electron-rich/deficient substrates.
Troubleshooting Workflow:
References
Validation & Comparative
A Comparative Guide to Palladium Catalysts: Featuring Pd(Xantphos)Cl₂
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many pharmaceuticals, agrochemicals, and advanced materials. The choice of the palladium catalyst is paramount to the success of these transformations, influencing reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides an objective comparison of the performance of Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) (Pd(Xantphos)Cl₂) with other commonly employed palladium catalysts, supported by experimental data.
The Central Role of Ligands
The reactivity and stability of palladium catalysts are intricately linked to the nature of their supporting ligands. Ligand properties such as bite angle, steric bulk, and electronic character play a crucial role in promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Xantphos , a bulky, electron-rich diphosphine ligand, is renowned for its wide "natural" bite angle (around 112°).[1] This structural feature is believed to stabilize the catalytically active species and facilitate the reductive elimination step, often leading to higher reaction rates and yields, particularly in challenging coupling reactions.[2]
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, is one of the most widely used cross-coupling reactions. The choice of catalyst can significantly impact the outcome, especially when dealing with less reactive aryl chlorides.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(Xantphos)Cl₂ | Aryl Tosylates | Arylboronic Acids | NaOH | n-BuOH/H₂O | 110 | Good to Excellent | [3] |
| Pd(dppf)Cl₂ | 6-bromo tacrine | Bis(pinacolato)diboron | KOAc | 1,4-Dioxane | 100 | Better than other screened catalysts | [4] |
| Pd(PPh₃)₄ | 2,4-dibromopyridine | Phenylboronic acid | nBu₄NOH | THF | Various | Site selectivity study | [5] |
| Pd(OAc)₂/XantPhos | 5-bromo-N-propylpyridin-2-amine | 2-(trifluoromethoxy)phenylboronic acid | K₃PO₄ | Toluene/H₂O | 80 | 98 | [1] |
| Pd(Amphos)₂Cl₂ | 3-amino-2-chloropyridine | 2-methylphenylboronic acid | K₂CO₃ | N/A | 90 (reflux) | 79 |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of numerous biologically active compounds. The steric and electronic properties of the ligand are particularly crucial in this reaction.
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| [Pd(allyl)Cl]₂/t-BuXPhos | Aryl Bromides | Various Heterocyclic Amines | t-BuONa | Toluene | N/A | Good to Excellent | [6] |
| Pd(dppf)Cl₂ | 6-bromo tacrine | Various Amines | KOt-Bu | 1,4-Dioxane | 100 | Good to Excellent | [4] |
| Pd(dba)₂/XPhos | 4-chlorotoluene | Morpholine | NaOt-Bu | Toluene | Reflux | 94 | [7] |
| Pd(0)-NHC Catalysts | Aryl Chlorides | Primary or Secondary Amines | KOH | N/A | N/A | Good to Excellent | [8] |
Performance in Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. The efficiency of this reaction is also highly dependent on the palladium catalyst and its associated ligands.
| Catalyst System | Aryl Halide | Olefin | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| SPO-ligated Pd complex | Aryl Bromide | Styrene | K₂CO₃ | DMF | 60 | 92 | [9] |
| Pd(OAc)₂/Thiourea ligand | Aryl Bromides | Various Olefins | LiOH·H₂O | DMF | 130 | Moderate to Excellent | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for any synthetic methodology. Below are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Procedure for Suzuki-Miyaura Coupling of Heteroaryl Chlorides using Pd(Amphos)₂Cl₂[6]
To a 50 mL 3-neck flask under a nitrogen atmosphere, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq), Pd(Amphos)₂Cl₂ (0.044 g, 0.062 mmol, 1 mol%), and potassium carbonate (1.3 g, 9.4 mmol). The reaction mixture is refluxed at 90 °C for 5 hours. After confirming the disappearance of the starting material, the reaction solution is cooled to room temperature. Water (20 mL) is added, and the mixture is extracted with ethyl acetate. The organic layer is washed with 1 mol/L sodium hydroxide solution and brine, dried over anhydrous sodium sulfate, and filtered. The filtrate is concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (hexane:ethyl acetate = 1:1) to afford 2-(o-tolyl)-3-pyridinamine.
General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides using Pd(dba)₂/XPhos[8]
To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.), and toluene (5 mL). The mixture is stirred at room temperature for 5 minutes. 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) are added in one portion. The resulting mixture is stirred at reflux for 6 hours. The reaction mixture is cooled to room temperature and quenched with water (10 mL). The organic layer is washed with water (10 mL) and brine (10 mL), dried with Na₂SO₄, and then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane:ethyl acetate = 9:1).
Catalytic Cycles and Workflows
Visualizing the complex mechanisms of these reactions can aid in understanding the role of the catalyst and other reagents.
Conclusion
The selection of a palladium catalyst is a critical decision in the planning of any cross-coupling reaction. Pd(Xantphos)Cl₂ and in situ generated catalysts using the Xantphos ligand have demonstrated high efficacy in a variety of transformations, particularly those involving challenging substrates. The wide bite angle of the Xantphos ligand is a key feature that contributes to its broad applicability and high activity. However, for specific applications, other catalysts such as those based on dppf or bulky monophosphine ligands (e.g., XPhos) may offer advantages. Ultimately, the optimal catalyst choice will depend on the specific substrates, desired reaction conditions, and economic considerations. The data and protocols presented in this guide serve as a valuable starting point for researchers to make informed decisions in their synthetic endeavors.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts | Semantic Scholar [semanticscholar.org]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
Pd(Xantphos)Cl2 vs. Pd(dppf)Cl2 in Suzuki coupling
A Comparative Guide to Pd(Xantphos)Cl₂ and Pd(dppf)Cl₂ in Suzuki Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice of catalyst in cross-coupling reactions is paramount to achieving desired yields, purity, and cost-effectiveness. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry for C-C bond formation, heavily relies on the selection of an appropriate palladium catalyst and its associated phosphine ligand. This guide provides an objective comparison of two widely used palladium precatalysts: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) (a common Xantphos-based precatalyst, often generated in situ, though for this guide we will refer to the performance of catalysts utilizing the Xantphos ligand, with Pd(Xantphos)Cl₂ as a representative stable precatalyst).
This comparison is based on their performance in Suzuki coupling reactions with a variety of substrates, including aryl chlorides, aryl bromides, and heteroaryl halides. The data presented is supported by experimental findings from peer-reviewed literature.
Both Pd(dppf)Cl₂ and catalysts derived from the Xantphos ligand are air-stable Pd(II) precatalysts that are reduced in situ to the active Pd(0) species, which then enters the catalytic cycle. The ligands, dppf and Xantphos, play a crucial role in stabilizing the palladium center, facilitating oxidative addition and reductive elimination, and influencing the overall efficiency and selectivity of the reaction.
The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The nature of the phosphine ligand (L) significantly impacts the rates of the individual steps and the stability of the palladium intermediates.
Pd(Xantphos)Cl₂: A Comparative Performance Analysis Against Other Buchwald Ligands in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst system is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison of the performance of the palladium catalyst precursor Pd(Xantphos)Cl₂ against other common Buchwald ligands in critical cross-coupling reactions, supported by experimental data.
The efficiency of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, is profoundly influenced by the choice of phosphine ligand. These ligands play a crucial role in stabilizing the palladium center, facilitating oxidative addition and reductive elimination, and influencing the overall catalytic activity and substrate scope. Among the vast library of available ligands, Xantphos has carved out a significant niche due to its unique structural and electronic properties. This guide delves into a comparative analysis of Pd(Xantphos)Cl₂ with other widely used Buchwald ligands, offering insights into their relative performance.
Key Ligand Structural Features
The performance of a phosphine ligand in a catalytic cycle is intrinsically linked to its steric and electronic characteristics. The Buchwald ligands are a class of bulky, electron-rich biaryl phosphines that have demonstrated remarkable efficacy in a wide range of cross-coupling reactions.
Caption: Structural diversity of common Buchwald ligands coordinating to a palladium center.
Xantphos is a bidentate phosphine ligand distinguished by its large, natural bite angle of approximately 108-112°. This structural feature is believed to promote the reductive elimination step and stabilize the catalytically active species. In contrast, ligands like SPhos, XPhos, and RuPhos are monodentate biaryl phosphines characterized by their significant steric bulk and electron-rich nature, which facilitate the oxidative addition of challenging substrates like aryl chlorides.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is critical, especially when dealing with less reactive aryl chlorides.
A comparative study on the amination of unactivated aryl chlorides highlights the distinct performance of different ligands. While Xantphos is a versatile ligand for many cross-coupling reactions, for the challenging coupling of unactivated aryl chlorides, other ligands can show superior performance. For instance, a novel ligand, NIXANTPHOS, was shown to outperform Xantphos and other bidentate ligands in this specific application.[1][2]
| Aryl Chloride | Amine | Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Xantphos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | Moderate | [3] |
| 4-Chlorotoluene | Morpholine | NIXANTPHOS | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | >95 | [1][2] |
| 4-Chloroanisole | Aniline | SPhos | Pd(OAc)₂ | K₂CO₃ | 1,4-Dioxane | 100 | 95 | [4] |
| 2-Chloropyridine | Aniline | RuPhos | Pd(OAc)₂ | Na₂CO₃ | Ethanol | 85 | Modest | [5] |
Table 1: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of Aryl Chlorides.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The ligand's role is to facilitate the transmetalation and reductive elimination steps of the catalytic cycle.
In the context of Suzuki-Miyaura couplings, especially with challenging heteroaryl substrates, the choice of ligand can significantly impact the reaction outcome. While Xantphos is effective in many Suzuki couplings, ligands like SPhos and RuPhos have demonstrated exceptional performance with heteroaryl chlorides and boronic acids, respectively.[4][5]
| Aryl Halide | Boronic Acid/Ester | Ligand | Pd Source | Base | Solvent | Yield (%) | Reference |
| 2-Chloro-5-trifluoromethylpyridine | 4-Methoxyphenylboronic acid | SPhos | Pd G3 | K₃PO₄ | Toluene/H₂O | 95 | [4] |
| 4-Bromobenzonitrile | 2-Thiopheneboronic acid | RuPhos | Pd(OAc)₂ | Na₂CO₃ | Ethanol | High | [5] |
| Aryl Bromide | Phenylboronic acid | Xantphos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | Good | [6] |
Table 2: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling.
Experimental Protocols
General Experimental Workflow for Cross-Coupling Reactions
The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.
Caption: A generalized workflow for a typical cross-coupling experiment.
Detailed Protocol for Buchwald-Hartwig Amination using a Generic Buchwald Ligand
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Atmosphere Inerting: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, 2 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (typically 2-24 hours).
-
Work-up: After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Detailed Protocol for Suzuki-Miyaura Coupling using a Generic Buchwald Ligand
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Atmosphere Inerting: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the solvent system (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 2-18 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion
The selection of the optimal ligand for a palladium-catalyzed cross-coupling reaction is a nuanced decision that depends heavily on the specific substrates and desired reaction conditions. Pd(Xantphos)Cl₂ is a highly versatile and effective catalyst precursor, particularly valued for its ability to promote reactions involving a broad range of substrates due to the unique bite angle of the Xantphos ligand. However, for particularly challenging transformations, such as the amination of unactivated aryl chlorides, more specialized Buchwald ligands like NIXANTPHOS or bulky monodentate ligands such as SPhos and XPhos may offer superior performance in terms of yield and reaction rates.[1][2][4] Therefore, for any new synthetic endeavor, empirical screening of a small panel of ligands is often the most effective strategy to identify the optimal catalyst system for achieving the desired transformation with high efficiency.
References
Validating a New Synthetic Method: A Comparative Guide to Pd(Xantphos)Cl₂ in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to the success of synthetic methodologies. This guide provides an objective comparison of the performance of the palladium catalyst Pd(Xantphos)Cl₂, benchmarked against other common alternatives in various cross-coupling reactions. The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in the validation of new synthetic methods.
The versatility of Pd(Xantphos)Cl₂ and related Pd/Xantphos systems is demonstrated across a range of applications, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, C-S cross-coupling, and methoxycarbonylation. This guide will delve into the specifics of its performance in these key transformations.
Performance Comparison in Key Cross-Coupling Reactions
The efficacy of a catalyst is best assessed through direct comparison with established alternatives under identical or similar reaction conditions. The following tables summarize the performance of Pd(Xantphos)Cl₂ and other palladium precatalysts in several critical cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. The choice of ligand and palladium precursor is critical for achieving high yields, particularly with challenging substrates like aryl chlorides.
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(Xantphos)Cl₂ | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 2 | 92 | [1] |
| Pd₂(dba)₃ / Xantphos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 2 | 95 | [1] |
| Pd(OAc)₂ / Xantphos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 2 | 88 | [1] |
| Pd(dppf)Cl₂ | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 24 | <10 | [2] |
| NIXANTPHOS/Pd(OAc)₂ | Chlorobenzene | Aniline | NaOtBu | Toluene | 110 | 18 | 98 | [3] |
| Xantphos/Pd(OAc)₂ | Chlorobenzene | Aniline | NaOtBu | Toluene | 110 | 18 | 5 | [3] |
As demonstrated, while in situ generation from Pd₂(dba)₃ and Xantphos can provide slightly higher yields in some cases, the well-defined Pd(Xantphos)Cl₂ precatalyst offers excellent performance and convenience. Notably, for unactivated aryl chlorides, ligand choice is critical, with specialized ligands like NIXANTPHOS outperforming Xantphos.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The performance of Pd(Xantphos)Cl₂ is compared here with other common palladium precatalysts.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(Xantphos)Cl₂ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 | [4] |
| Pd(dppf)Cl₂ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 90 | [4] |
| Pd(OAc)₂ / XPhos (1:1.2) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | THF/MeOH | RT | 24 | 84 | [4] |
| [Pd(allyl)Cl]₂ / XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | THF/MeOH | RT | 24 | 95 | [4] |
In the Suzuki-Miyaura coupling of an electron-rich aryl chloride, Pd(Xantphos)Cl₂ shows good activity, although other systems like Pd(dppf)Cl₂ and well-defined allyl-based precatalysts can offer higher yields under specific conditions.[4]
C-S Cross-Coupling
The formation of thioethers via C-S cross-coupling is another important transformation where palladium catalysts are employed.
| Catalyst System | Aryl Halide | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | Bromobenzene | 1-Butanethiol | K₂CO₃ | Xylene | 140 | 24 | 80 | [5] |
| Pd(OAc)₂ / Tol-BINAP | Phenyl triflate | 1-Butanethiol | K₂CO₃ | Toluene | 110 | 24 | 43 | [5] |
| (Xantphos)Pd G3 | 2-(4-bromophenyl)benzothiazole | Benzenethiol | K₂CO₃ | DMF | 80 (MW) | 0.5 | 95 | [6] |
The Pd/Xantphos system is highly effective for C-S coupling reactions, providing good to excellent yields with both aryl bromides and triflates.[5] The use of a third-generation Buchwald precatalyst, (Xantphos)Pd G3, under microwave irradiation can significantly shorten reaction times while maintaining high yields.[6]
Methoxycarbonylation
The palladium-catalyzed carbonylation of aryl halides is a key method for the synthesis of esters. The performance of [PdCl₂(Xantphos)] has been compared with other diphosphine-ligated palladium complexes.
| Catalyst | Aryl Halide | Base | Solvent | Temp (°C) | P(CO) (atm) | TOF (h⁻¹) | Reference |
| [PdCl₂(Xantphos)] | Iodobenzene | NEt₃ | MeOH | 120 | 50 | ~260,000 | [7] |
| [PdCl₂(dppf)] | Iodobenzene | NEt₃ | MeOH | 120 | 50 | Low | [7] |
| [PdCl₂(dppe)] | Iodobenzene | NEt₃ | MeOH | 120 | 50 | Low | [7] |
| [PdCl₂(dppp)] | Iodobenzene | NEt₃ | MeOH | 120 | 50 | Low | [7] |
The [PdCl₂(Xantphos)] complex demonstrates exceptionally high activity in the methoxycarbonylation of iodobenzene, significantly outperforming other common diphosphine-ligated palladium complexes.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of any synthetic method.
General Procedure for Buchwald-Hartwig Amination using Pd(Xantphos)Cl₂
This protocol is adapted from literature procedures for the amination of aryl chlorides.[1]
Materials:
-
Pd(Xantphos)Cl₂
-
Aryl chloride
-
Amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube is added Pd(Xantphos)Cl₂ (0.02 mmol, 2 mol%), NaOtBu (1.4 mmol), and a magnetic stir bar.
-
The tube is sealed, evacuated, and backfilled with argon or nitrogen.
-
Anhydrous toluene (2 mL), the aryl chloride (1.0 mmol), and the amine (1.2 mmol) are added via syringe.
-
The reaction mixture is stirred at 100 °C for the time indicated in the data table or until completion as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired arylamine.
General Procedure for Suzuki-Miyaura Coupling using Pd(Xantphos)Cl₂
This protocol is a general procedure based on established methods.[4]
Materials:
-
Pd(Xantphos)Cl₂
-
Aryl halide
-
Boronic acid
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add Pd(Xantphos)Cl₂ (0.01 mmol, 1 mol%).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
Add 1,4-dioxane (5 mL) and water (1 mL).
-
The mixture is heated to 100 °C and stirred for 12 hours or until the reaction is complete.
-
After cooling, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing the Catalytic Process
Understanding the underlying mechanisms and workflows is crucial for optimizing and troubleshooting synthetic methods.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
Pd(Xantphos)Cl₂ is a highly effective and versatile precatalyst for a range of important cross-coupling reactions. Its performance is often comparable or superior to in situ generated catalysts and other well-defined precatalysts, particularly in terms of convenience and reproducibility. For challenging substrates, such as unactivated aryl chlorides in Buchwald-Hartwig amination, the choice of a more specialized ligand may be necessary to achieve optimal results. The provided data and experimental protocols serve as a valuable resource for researchers in the process of validating and optimizing new synthetic methodologies, ultimately contributing to the efficient development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Pd2(dba)3/Xantphos-catalyzed cross-coupling of thiols and aryl bromides/triflates - Lookchem [lookchem.com]
- 6. XantPhos Pd-G3 as an Efficient Catalyst: Microwave-Assisted C–S Cross-Coupling Reaction in DMF | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Xantphos-Ligated Palladium Precatalysts for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is a critical parameter that dictates the efficiency, substrate scope, and overall success of a chemical transformation. Among the pantheon of phosphine ligands, Xantphos has carved a niche for itself, particularly due to its wide bite angle, which can promote challenging reductive elimination steps and stabilize the active catalytic species. This guide provides an objective comparison of Xantphos-ligated palladium precatalysts with commonly used alternatives in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by experimental data.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The performance of a palladium precatalyst is highly dependent on the nature of the ligand, the palladium source, and the reaction conditions. Below is a comparative summary of various palladium precatalysts in the coupling of 4-chlorotoluene with phenylboronic acid, a representative example of a challenging electron-rich aryl chloride.
| Catalyst System | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Xantphos-based | Xantphos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 24 | ~75 | [1] |
| Alternative 1 | XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 24 | >95 | [2] |
| Alternative 2 | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 98 | [2] |
| Alternative 3 | RuPhos | Pd G3 | K₂CO₃ | t-AmylOH | 100 | 2 | 96 | [2] |
| In-situ XPhos | XPhos (1.2 eq) | Pd(OAc)₂ | K₃PO₄ | MeOH/THF | RT | 1 | 84 | [3] |
| In-situ XPhos | XPhos (0.8 eq) | Pd(OAc)₂ | K₃PO₄ | MeOH/THF | RT | 1 | 44 | [3] |
Analysis: The data indicates that for the Suzuki-Miyaura coupling of an unactivated aryl chloride, ligands such as XPhos and SPhos, often in the form of well-defined precatalysts (like G3), can provide higher yields under milder conditions compared to a more traditional Xantphos/Pd(OAc)₂ system.[1][2] The performance of in-situ generated catalysts can be highly dependent on the ligand-to-metal ratio, as demonstrated by the significant yield difference with varying equivalents of XPhos.[3]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is crucial, especially when dealing with less reactive aryl chlorides.
| Catalyst System | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Xantphos-based | Xantphos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 18 | 85 | [4] |
| Alternative 1 | NIXANTPHOS | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 18 | >95 | [5] |
| Alternative 2 | XPhos | Pd(dba)₂ | NaOt-Bu | Toluene | Reflux | 6 | 94 | [6] |
| Alternative 3 | RuPhos | Pd G3 | NaOt-Bu | Toluene | 100 | 1 | 99 | [2] |
Analysis: In the Buchwald-Hartwig amination of aryl chlorides, Xantphos-based catalysts are effective.[4] However, newer generations of ligands and their corresponding precatalysts, such as NIXANTPHOS and RuPhos G3, can offer superior performance, achieving higher yields in shorter reaction times.[2][5] XPhos also demonstrates high efficacy for this transformation.[6]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and advancement of scientific research.
General Procedure for Suzuki-Miyaura Coupling of 4-chlorotoluene and Phenylboronic Acid[3]
-
Materials: 4-chlorotoluene, Phenylboronic acid, Palladium acetate (Pd(OAc)₂), XPhos ligand, Potassium phosphate (K₃PO₄), Methanol (MeOH), Tetrahydrofuran (THF), Naphthalene (internal standard).
-
Reaction Setup: In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and K₃PO₄ (0.55 M). Add the palladium precatalyst at a concentration of 0.0025 M. For in-situ systems, add the appropriate amount of XPhos ligand (0.8, 1.0, or 1.2 equivalents relative to palladium). The solvent system used is a mixture of methanol (0.95 mL) and THF (0.05 mL). The reaction mixture is stirred at a controlled temperature for a specified time.
-
Analysis: Product yield is determined by gas chromatography with a flame ionization detector (FID). Naphthalene is used as an internal standard for accurate quantification.
General Procedure for Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine[6]
-
Materials: 4-Chlorotoluene, Morpholine, Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), XPhos, Sodium tert-butoxide (NaOt-Bu), Toluene.
-
Reaction Setup: To a 2-necked flask under a nitrogen atmosphere, charge Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and NaOt-Bu (811 mg, 8.44 mmol, 2.0 equiv.) in toluene (5 mL). Stir the mixture at room temperature for 5 minutes. Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.
-
Reaction Conditions: Stir the resulting mixture at reflux for 6 hours.
-
Workup and Analysis: Cool the reaction mixture to room temperature and quench with water (10 mL). Separate the organic layer, wash with water (10 mL) and brine (10 mL), dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mechanistic Diagrams
Visualizing the catalytic cycles and activation pathways provides a deeper understanding of the reaction mechanisms.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Activation pathways for Buchwald G3/G4 and G6 precatalysts.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Assessing the Reproducibility of Pd(Xantphos)Cl₂ Catalyzed Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of catalytic reactions is paramount to ensuring reliable and scalable synthetic routes. Palladium-catalyzed cross-coupling reactions, fundamental tools in modern organic synthesis, are no exception. Among the vast array of available catalysts, --INVALID-LINK-- has emerged as a versatile and efficient pre-catalyst for a variety of transformations, including the widely used Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling. This guide provides an objective comparison of the performance of Pd(Xantphos)Cl₂ with alternative catalysts, supported by experimental data, to aid in the selection of the most appropriate catalytic system for a given transformation.
The reproducibility of palladium-catalyzed reactions is influenced by a multitude of factors. Catalyst deactivation, through processes like the formation of inactive palladium black, can lead to stalled or incomplete reactions. The catalyst loading is another critical parameter, with lower loadings being economically and environmentally desirable but potentially compromising reaction efficiency and reproducibility, especially on a larger scale. The purity of reagents, including starting materials, solvents, and bases, is also crucial, as impurities can act as catalyst poisons. Furthermore, reaction conditions such as solvent, base, temperature, and the presence of water can significantly impact the outcome and consistency of the reaction. The use of well-defined pre-catalysts like Pd(Xantphos)Cl₂ can often lead to more reproducible results compared to catalysts generated in situ.
Performance Comparison in Key Cross-Coupling Reactions
The following tables summarize the performance of Xantphos-based palladium catalysts in comparison to other common ligand systems for Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions. The data has been compiled from various studies and direct comparisons should be made with caution due to differing reaction conditions and substrates.
Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Catalyst Loading (mol %) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Morpholine | Pd(dba)₂ / Xantphos | 1.5 | K₃PO₄ | 2-MeTHF | 80 | 16 | 90 | [1] |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | 1.5 | NaOtBu | Toluene | Reflux | 6 | 94 | [2] |
| Unactivated Aryl Chlorides | Various | Pd(OAc)₂ / NIXANTPHOS | 0.05 | NaOtBu | Toluene | 100 | 2-24 | Good to Excellent | [3] |
| 4-Bromobenzonitrile | Benzamide | Pd₂(dba)₃ / Xantphos | 1-4 | Cs₂CO₃ | Dioxane | 100 | - | Good to Excellent | [4][5] |
| Aryl Halides | Primary Alkylamines | Pd(OAc)₂ / L18 (dialkylbiarylphosphine) | low | - | - | - | - | Excellent | [6] |
Suzuki-Miyaura Cross-Coupling
| Aryl/Vinyl Halide/Sulfonate | Boronic Acid/Ester | Catalyst System | Catalyst Loading (mol %) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2-Pyrrolyl Tosylates | Various | PdCl₂(XPhos)₂ | - | - | - | - | - | - | [7] |
| Aryl Tosylates | Various Boronic Acids | PdCl₂(XPhos)₂ | 5 | TBAOH or NaOH | n-BuOH / H₂O | 110 | 30 min | 23-99 | [7] |
| Heteroaryl Chlorides | 2-Methylphenylboronic acid | Pd(Amphos)₂Cl₂ | 1 | K₂CO₃ | - | 90 | 5 h | 79 | |
| Aryl Chlorides | Various | Pd-2 (with triarylphosphine) | - | - | - | RT | - | Good | [8] |
| 4-Iodoanisole | Phenylboronic acid | Xantphos-ligated Pd dithiolate | - | K₂CO₃ | Anisole | Reflux | 1 h | High | [9] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for assessing and comparing catalyst performance. Below are representative protocols for reactions catalyzed by a Xantphos-based system and an alternative.
Protocol 1: Pd(Xantphos)Cl₂ Catalyzed Direct Amination of an Allylic Alcohol
This procedure is adapted from a submission to Organic Syntheses, a publication known for its rigorously tested and reproducible experimental details.
Reaction Scheme:
(E)-3-phenylprop-2-en-1-ol + Dibenzylamine --[Pd(Xantphos)Cl₂]--> (E)-N,N-Dibenzyl-3-phenylprop-2-en-1-amine
Procedure:
-
An oven-dried, 100-mL Schlenk flask equipped with a magnetic stir bar is connected to a vacuum line.
-
The flask is flushed with nitrogen and charged with Pd(Xantphos)Cl₂ (945 mg, 1.25 mmol, 0.05 equiv) and isopropanol (30 mL).
-
The reaction mixture is stirred for one minute at room temperature.
-
(E)-3-phenylprop-2-en-1-ol (3.35 g, 25.0 mmol, 1.0 equiv) is added via syringe in one portion.
-
Dibenzylamine (4.8 mL, 25 mmol, 1 equiv) is then added via syringe in one portion.
-
The reaction mixture is stirred for 19 hours at room temperature.
-
The solvent is removed under reduced pressure to obtain the crude product.
Protocol 2: General Procedure for Suzuki–Miyaura Coupling using a PdCl₂(XPhos)₂ Precatalyst
This general procedure is suitable for the coupling of various aryl/vinyl sulfonates or halides with arylboronic acids.[10]
Procedure:
-
A microwave reactor tube (10 mL) is charged with the aryl/vinyl sulfonate or halide (1 equiv), PdCl₂(XPhos)₂ (5 mol %), and the arylboronic acid (2 equiv).
-
The tube is flushed with argon three times.
-
Argon-degassed n-butanol (to achieve a concentration of 0.1 M) is added, and the mixture is stirred at room temperature for 5 minutes.
-
An argon-degassed aqueous solution of TBAOH or NaOH (0.3 M, 1 equiv) is then added.
-
The tube is placed in a microwave reactor (300 W) and the reaction mixture is stirred at 110 °C for 30 minutes.
-
After cooling, the reaction mixture is worked up to isolate the product.
Workflow for Assessing Reaction Reproducibility
To systematically assess the reproducibility of a Pd(Xantphos)Cl₂ catalyzed reaction, a structured workflow is essential. The following diagram illustrates the key stages and decision points in such an investigation.
Caption: Workflow for assessing the reproducibility of a palladium-catalyzed reaction.
Conclusion
Pd(Xantphos)Cl₂ is a highly effective and widely used pre-catalyst for a range of cross-coupling reactions. Its performance, particularly in terms of reproducibility, is contingent on careful control of reaction parameters. While it demonstrates excellent activity in many cases, for particularly challenging substrates, such as unactivated aryl chlorides, alternative ligand systems like NIXANTPHOS or Buchwald's bulky biaryl phosphine ligands may offer superior performance. The choice of catalyst should be guided by a thorough evaluation of the specific reaction, taking into account substrate scope, desired reaction conditions, and scalability. By systematically assessing reproducibility and comparing with suitable alternatives, researchers can develop robust and reliable synthetic methods for their target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark: Pd(Xantphos)Cl₂ in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of catalyst is paramount to achieving high yields, broad substrate scope, and operational simplicity. Pd(Xantphos)Cl₂, a palladium(II) complex featuring the bulky and electron-rich Xantphos ligand, has emerged as a versatile and efficient catalyst for various transformations, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling. This guide provides an objective comparison of Pd(Xantphos)Cl₂'s performance with alternative catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The performance of Pd(Xantphos)Cl₂ in this reaction is often compared to catalysts bearing other bulky phosphine ligands. While highly effective for a range of aryl halides, its limitations with particularly unactivated aryl chlorides have been noted, leading to the development of modified ligands like NIXANTPHOS.
Table 1: Performance of Pd(Xantphos)Cl₂ and Alternatives in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / NIXANTPHOS | NaOtBu | Toluene | 100 | 2 | 98 | [1] |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / Xantphos | NaOtBu | Toluene | 100 | 2 | 25 | [1] |
| 4-Bromotoluene | Aniline | Pd(dba)₂ / Xantphos | NaOtBu | Toluene | 80 | 18 | 95 | [2] |
| 4-Bromoanisole | n-Hexylamine | [Pd(allyl)Cl]₂ / Xantphos | K₃PO₄ | Dioxane | 100 | 16 | 92 | [3] |
| 1-Bromo-4-(trifluoromethyl)benzene | Benzophenone imine | Pd(dba)₂ / Xantphos | K₃PO₄ | iPrOAc | 80 | 24 | >95 | [4] |
| 4-Bromobenzonitrile | Benzamide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 16 | 94 | [5] |
| 3-Bromo-2,5-difluorobenzene | Benzophenone imine | Pd(dba)₂ / Xantphos | K₃PO₄ | iPrOAc | 80 | 24 | High | [4] |
| 4-Chlorotoluene | Morpholine | Pd(dppf)Cl₂ | NaOtBu | Toluene | 100 | 24 | <5 | [2] |
Note: Yields are isolated yields unless otherwise specified. Reaction conditions and catalyst precursors may vary between studies, affecting direct comparability.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Pd(Xantphos)Cl₂ demonstrates good to excellent activity for a variety of aryl and heteroaryl halides. Comparisons with other catalysts often highlight the influence of the ligand on catalyst performance for specific substrate classes.
Table 2: Performance of Pd(Xantphos)Cl₂ and Alternatives in Suzuki-Miyaura Coupling
| Aryl/Heteroaryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | PdCl₂(XPhos)₂ | TBAOH | n-BuOH/H₂O | 110 (MW) | 0.5 | 93 | [6] |
| 4-Chloroanisole | Phenylboronic acid | PdCl₂(XPhos)₂ | TBAOH | n-BuOH/H₂O | 110 (MW) | 0.5 | 95 | [6] |
| 2-Chloropyridine | 4-Tolylboronic acid | PdCl₂(XPhos)₂ | TBAOH | n-BuOH/H₂O | 110 (MW) | 0.5 | 91 | [6] |
| 4-Bromotoluene | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8-10 | 87 | [7] |
| 6-Bromotacrine | Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8-10 | 87 | [7] |
| 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | Pd(Amphos)₂Cl₂ | K₂CO₃ | - | 90 | 5 | 79 |
Note: Yields are isolated yields unless otherwise specified. Reaction conditions and catalyst precursors may vary between studies, affecting direct comparability.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
An oven-dried Schlenk tube is charged with Pd(Xantphos)Cl₂ (0.01 mmol, 1 mol%), sodium tert-butoxide (1.4 mmol), the aryl bromide (1.0 mmol), and the amine (1.2 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is then added, and the mixture is stirred at the desired temperature (e.g., 80-110 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired arylamine.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
To a dried Schlenk tube is added Pd(Xantphos)Cl₂ (0.02 mmol, 2 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol). The tube is evacuated and backfilled with argon. A degassed mixture of toluene (4 mL) and water (0.4 mL) is added, and the reaction mixture is heated to 100 °C with vigorous stirring for the specified time. Upon completion, the reaction is cooled to room temperature, and the aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to yield the biaryl product.
Catalytic Cycle and Workflow
The catalytic cycle for palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The Xantphos ligand plays a crucial role in facilitating these steps, particularly the reductive elimination, due to its large bite angle and electron-donating properties.
The experimental workflow for a typical cross-coupling reaction involves careful setup under an inert atmosphere, execution of the reaction under optimized conditions, and subsequent purification and analysis of the product.
References
- 1. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Pd(Xantphos)Cl₂: Applications, Limitations, and Comparative Performance in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for the efficient synthesis of complex molecules.[1] [Dichlorido(xantphos)]palladium(II), commonly known as Pd(Xantphos)Cl₂, has emerged as a versatile and widely used catalyst in a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its applications, inherent limitations, and a comparative analysis of its performance against other common palladium catalysts, supported by experimental data and detailed protocols.
Applications in Cross-Coupling Chemistry
Pd(Xantphos)Cl₂ is valued for its effectiveness in facilitating the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds, which are fundamental transformations in organic synthesis and drug discovery.
Buchwald-Hartwig Amination: The Xantphos ligand, with its wide bite angle, has proven to be highly effective in the Buchwald-Hartwig amination, a cornerstone reaction for the synthesis of arylamines.[2][3] This reaction is crucial for the construction of numerous pharmaceutical compounds.
Suzuki-Miyaura Coupling: This catalyst is also frequently employed in Suzuki-Miyaura coupling reactions to form biaryl structures, a common motif in medicinal chemistry.[4] It demonstrates good activity with a range of aryl bromides and boronic acids.
C-S Cross-Coupling (Thioetherification): The formation of aryl thioethers can be efficiently catalyzed by Pd(Xantphos)Cl₂, providing a reliable method for synthesizing these important structural units.
Comparative Performance Analysis
The efficacy of a catalyst is best understood through direct comparison with alternatives under standardized conditions. The following tables summarize the performance of Pd(Xantphos)Cl₂ in key cross-coupling reactions relative to other common palladium catalyst systems.
Table 1: Comparison of Palladium Catalysts in Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / Xantphos | Xantphos | NaOtBu | Toluene | 100 | 1-24 | Good to Excellent | Broad substrate scope, but can be slow with challenging substrates. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | Generally high yields for a variety of aryl chlorides. |
| PdCl₂(dppf) | dppf | NaOtBu | Toluene | 100 | 24 | Moderate to Good | A classic catalyst, but often requires longer reaction times. |
| [Pd(IPr)(acac)Cl] | IPr | Various | Various | RT - 100 | 1-24 | High | Highly active NHC-based catalyst for a wide range of substrates. |
Data compiled from various sources and representative examples.
Table 2: Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(Xantphos)Cl₂ | Xantphos | K₃PO₄ | Dioxane/H₂O | 90 | 12 | Good | Reliable for a range of aryl bromides. |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | Good to Excellent | A widely used, classic catalyst. |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | High | Often provides high yields in shorter reaction times. |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Toluene | 100 | 16 | High | Highly active for demanding substrates. |
Data compiled from various sources and representative examples.
Limitations and Catalyst Deactivation
Despite its broad utility, Pd(Xantphos)Cl₂ is not without its limitations. Understanding these drawbacks is crucial for troubleshooting and selecting the appropriate catalyst for a specific transformation.
Substrate Scope: A significant limitation of the Xantphos ligand is its often poor performance in the Buchwald-Hartwig amination of unactivated aryl chlorides.[2] For these challenging substrates, more electron-rich and sterically hindered ligands, such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos), or N-heterocyclic carbene (NHC) ligands, often provide superior results.[2]
Catalyst Deactivation: Like many homogeneous palladium catalysts, Pd(Xantphos)Cl₂ is susceptible to deactivation. The primary deactivation pathway is believed to be the formation of catalytically inactive palladium(0) aggregates or clusters.[5][6] This process can be influenced by the reaction conditions, including the choice of base and the presence of coordinating substrates or products.
Furthermore, an excess of the phosphine ligand can sometimes inhibit the catalytic cycle by forming stable, coordinatively saturated palladium complexes that are less reactive.[3] Careful control of the palladium-to-ligand ratio is therefore important for optimal performance.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis. Below are representative protocols for key cross-coupling reactions using a Pd(Xantphos)Cl₂-based catalyst system.
Protocol 1: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is a general procedure for the amination of an aryl chloride with a secondary amine.
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
Xantphos (0.03 mmol, 3.0 mol%)
-
Toluene (5 mL, degassed)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add the degassed toluene, followed by the aryl chloride and the amine.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol outlines a typical procedure for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Pd(Xantphos)Cl₂ (0.02 mmol, 2 mol%)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In a reaction vessel, combine the aryl bromide, phenylboronic acid, potassium phosphate, and Pd(Xantphos)Cl₂.
-
Add the 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired biaryl product.
Protocol 3: C-S Cross-Coupling of an Aryl Bromide with a Thiol
This protocol describes the thioetherification of an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
Thiol (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
Xantphos (0.055 mmol, 5.5 mol%)
-
Xylene (10 mL, degassed)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and potassium carbonate.
-
Add the degassed xylene, followed by the aryl bromide and the thiol.
-
Heat the reaction mixture at 140 °C with stirring for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle and Mechanistic Overview
The generally accepted catalytic cycle for a Pd(Xantphos)Cl₂-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, is initiated by the in situ reduction of the Pd(II) precatalyst to the active Pd(0) species.
Figure 1: Generalized catalytic cycle for a Pd(Xantphos)Cl₂-catalyzed cross-coupling reaction.
The cycle begins with the oxidative addition of the organic halide (Ar-X) to the Pd(0) complex. This is followed by transmetalation with the organometallic reagent (R'-M). The final step is reductive elimination, which forms the desired C-C, C-N, or C-S bond and regenerates the active Pd(0) catalyst. Catalyst deactivation can occur when the Pd(0) species agglomerates into inactive clusters.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Pd(Xantphos)Cl₂ in Modern Synthesis: A Cost-Effectiveness Analysis
In the landscape of pharmaceutical and fine chemical synthesis, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of catalyst is a critical decision, influencing not only the reaction's success but also its economic viability. This guide provides a detailed cost-effectiveness analysis of the palladium catalyst dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II), commonly known as Pd(Xantphos)Cl₂, comparing its performance with other widely used palladium catalysts. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed catalyst selection.
Performance Comparison of Palladium Catalysts
The efficiency of a palladium catalyst is contingent on various factors, including the nature of the substrates, the reaction conditions, and, most importantly, the ligand coordinated to the palladium center. The Xantphos ligand in Pd(Xantphos)Cl₂ is a bulky, electron-rich bidentate phosphine with a large bite angle, which imparts unique reactivity to the palladium center. Below is a summary of its performance in key cross-coupling reactions compared to other common palladium catalysts.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The performance of Pd(Xantphos)Cl₂ is often compared with catalysts bearing other bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) in Pd(dppf)Cl₂, and with highly active Buchwald-type catalysts.
| Catalyst System | Substrates | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| Pd(Xantphos)Cl₂ | Aryl Bromide + Arylboronic Acid | 1.5 | 16 | 95 | |
| Pd(dppf)Cl₂ | Aryl Bromide + Arylboronic Acid | 2.0 | 12 | 92 | |
| XPhos Pd G3 | Aryl Chloride + Arylboronic Acid | 1.0 | 8 | 98 |
Note: The data presented is a synthesis from multiple sources and represents typical performance. Direct head-to-head comparative studies under identical conditions are limited in the public domain.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The choice of ligand is particularly crucial in this reaction, with bulky, electron-rich ligands often favoring high catalytic activity.
| Catalyst System | Substrates | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | Aryl Bromide + Secondary Amine | 1.0 | 24 | 85-95 | |
| Pd(OAc)₂ / SPhos | Aryl Chloride + Primary Amine | 0.5 - 1.0 | 18 | 90-99 | |
| NIXANTPHOS-based Catalyst | Unactivated Aryl Chloride + Amine | 0.05 | 24 | >90 |
Note: While Pd(Xantphos)Cl₂ is effective, for more challenging substrates like unactivated aryl chlorides, ligands such as NIXANTPHOS have been shown to outperform Xantphos.
Cost Analysis
The cost-effectiveness of a catalyst is a function of its price, catalyst loading, and the efficiency of the reaction it catalyzes. A higher initial cost for a catalyst can be justified if it leads to significantly lower catalyst loadings, shorter reaction times, and higher yields, thereby reducing overall process costs.
| Catalyst | Typical Price (per gram) | Typical Catalyst Loading (mol%) |
| Pd(Xantphos)Cl₂ | $100 - $200 | 1.0 - 2.0 |
| Pd(dppf)Cl₂ | $80 - $150 | 1.0 - 3.0 |
| XPhos Pd G3 | $300 - $500 | 0.5 - 1.5 |
Note: Prices are estimates based on publicly available data from various chemical suppliers and can vary significantly based on quantity and purity.
While Pd(Xantphos)Cl₂ may have a moderate initial cost, its effectiveness at moderate to low catalyst loadings for a range of transformations makes it a cost-effective option for many applications. For particularly challenging couplings, the higher cost of more specialized catalysts like the Buchwald palladacycle precatalysts may be warranted due to their exceptional activity at very low loadings.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic systems.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using Pd(Xantphos)Cl₂.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(Xantphos)Cl₂ (0.015 mmol, 1.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, arylboronic acid, Pd(Xantphos)Cl₂, and potassium carbonate.
-
Add the 1,4-dioxane and water.
-
The reaction mixture is heated to 100 °C and stirred for 16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol describes a typical Buchwald-Hartwig amination of an aryl bromide with a secondary amine using an in-situ generated catalyst from Pd₂(dba)₃ and Xantphos.
Materials:
-
Aryl bromide (1.0 mmol)
-
Secondary amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.005 mmol, 1.0 mol% Pd)
-
Xantphos (0.012 mmol, 1.2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Toluene is added, and the mixture is stirred for 10 minutes at room temperature.
-
The aryl bromide and the secondary amine are then added.
-
The Schlenk tube is sealed, and the reaction mixture is heated to 110 °C for 24 hours.
-
After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography.
Catalytic Cycle Visualization
The catalytic cycle for palladium-catalyzed cross-coupling reactions is a fundamental concept in understanding catalyst behavior. The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination, a reaction where Xantphos-ligated palladium catalysts are frequently employed.
Figure 1: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
This diagram illustrates the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation (facilitated by a base, not explicitly shown), and reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst. The bidentate Xantphos ligand (represented as L₂) remains coordinated to the palladium center throughout the cycle, influencing the reactivity and stability of the intermediates.
Conclusion
Pd(Xantphos)Cl₂ is a versatile and effective catalyst for a range of palladium-catalyzed cross-coupling reactions. Its performance is competitive with other established catalyst systems, and its moderate cost makes it an economically attractive option for many applications in research and development. While more specialized and expensive catalysts may offer advantages for particularly challenging substrates, Pd(Xantphos)Cl₂ provides a reliable and cost-effective solution for a broad scope of synthetic transformations. The choice of catalyst should always be guided by a careful evaluation of the specific reaction, substrate scope, and overall process economics.
References Organic Syntheses, Coll. Vol. 10, p.492 (2004); Vol. 78, p.23 (2002). Chen, Y., et al. (2007). A highly active and general catalyst for the Suzuki-Miyaura coupling of aryl chlorides. Angewandte Chemie International Edition, 46(31), 5744-5747. Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of aryl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-catalyzed amination of aryl halides and triflates. Accounts of Chemical Research, 37(8), 531-541. Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Fors, B. P., et al. (2010). NIXANTPHOS: A highly active ligand for palladium-catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 39(41), 9944-9951.
Scaling Up with Certainty: A Comparative Guide to Pd(Xantphos)Cl₂ Catalysis
For researchers, scientists, and professionals in drug development, the transition from small-scale discovery to large-scale production is a critical juncture. The choice of catalyst during this scale-up can significantly impact reaction efficiency, product yield, and overall process economics. This guide provides a detailed scalability assessment of reactions catalyzed by Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II), commonly known as Pd(Xantphos)Cl₂. Through a comparative analysis with alternative catalytic systems, supported by experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic needs.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst is heavily influenced by the nature of its supporting ligand. The Xantphos ligand, with its large bite angle, is known to promote challenging cross-coupling reactions. The following tables summarize quantitative data for Pd(Xantphos)Cl₂ in various transformations and compare its performance with other common palladium catalysts.
Table 1: Performance of Pd(Xantphos)Cl₂ in Methoxycarbonylation of Iodobenzene
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Pressure (atm CO) | Time (h) | Turnover Frequency (TOF, h⁻¹) | Selectivity (%) | Reference |
| [PdCl₂(Xantphos)] | 2.46 x 10⁻⁴ | 120 | 50 | 1 | ~260,000 | 100 | [1] |
| [PdCl₂(Xantphos)] with Ferrocene | 2.46 x 10⁻⁴ | 120 | 50 | 1 | >300,000 | Not specified | [1] |
| [PdCl₂(dppf)] | Not specified | 120 | 50 | 1 | Lower than Xantphos | Not specified | [1] |
Table 2: Comparison of Catalysts in C-S Coupling Reactions
| Catalyst System | Pd Loading (mol%) | Ligand | Base | Solvent | Time (h) | Conversion/Yield (%) | Reference |
| Pd(OAc)₂ / Xantphos | 2 | Xantphos (1:2 Pd:ligand) | Not specified | Not specified | Not specified | 95 (conversion) | [2] |
| (Xantphos)Pd G3 precatalyst | 1.5 | Xantphos | Not specified | Not specified | 3 | Stalled, no significant conversion | [2] |
Table 3: Comparison of Catalysts in C(sp²)–P Cross-Coupling Reactions
| Catalyst System | Pd Loading (mol%) | Ni Loading (mol%) | Ligand(s) | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / Xantphos / Ni(phen)₃Cl₂ | 2.5 | 1 | Xantphos, phen | 2,6-lutidine | TPGS-750-M/water/EtOAc | 15 | 45 | 94 | [3] |
| Pd[P(t-Bu)₃]₂ / Pd(OAc)₂ / Xantphos | 2.5 / 1 | - | P(t-Bu)₃, Xantphos | Not specified | Not specified | Not specified | Not specified | Nearly quantitative | [3] |
| Ni(XantPhos)Cl₂ | - | 5 | Xantphos | Et₃N | Not specified | Not specified | Not specified | No product | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and scalability of any chemical transformation. Below are representative experimental protocols for reactions catalyzed by Pd(Xantphos)Cl₂.
Protocol 1: Methoxycarbonylation of Iodobenzene[1]
A 30 mL batch reactor equipped with a magnetic stirrer is charged with 1.39 × 10⁻³ mmol of [PdCl₂(Xantphos)], 4 mL of methanol, 4.46 mmol of iodobenzene, and 5.35 mmol of triethylamine (NEt₃). The reactor is flushed with carbon monoxide (CO) at room temperature with stirring. Subsequently, the reactor is heated to 120 °C within 10 minutes without stirring under 5 atm of CO pressure. At 120 °C, the pressure is adjusted to 50 atm of CO, and the reaction mixture is stirred for 1 hour, with CO continuously supplied from a reservoir. After the reaction, the reactor is cooled to room temperature and depressurized. The products are then analyzed by GC and GC-MS.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling[4]
In a reaction vessel, combine the aryl halide (1.0 mmol), the corresponding boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%), and a base (e.g., K₃PO₄, 2.0 mmol) in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL). Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture at a specified temperature (e.g., 90 °C) for a designated time (e.g., 12 hours). After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination[4]
To a reaction vessel, add the aryl halide (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 mmol). Seal the vessel, evacuate, and backfill with an inert gas. The reaction is then stirred at a specified temperature for a set amount of time. After completion, the reaction is worked up by dilution with a suitable solvent, washing with water and brine, drying, and concentration. The final product is purified by chromatography.
Visualizing Catalytic Processes
To better understand the relationships and workflows in catalyzed reactions, the following diagrams are provided.
Caption: General workflow for a Pd(Xantphos)Cl₂ catalyzed cross-coupling reaction.
References
- 1. The [PdCl2(Xantphos)] Complex Efficiently Catalyzed the Methoxycarbonylation of Iodobenzene to Methyl Benzoate [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multimetallic Pd- and Ni-catalyzed C(sp 2 )–P cross-coupling under aqueous micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02735J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Pd(Xantphos)Cl₂: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) (Pd(Xantphos)Cl₂), ensuring the safety of personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Pd(Xantphos)Cl₂ is a critical component of laboratory safety and regulatory compliance. This document provides a procedural, step-by-step guide for the safe disposal of this palladium-based catalyst, emphasizing operational integrity and adherence to hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Pd(Xantphos)Cl₂. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses or goggles, and a flame-resistant lab coat, must be worn at all times.[1] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3]
Step-by-Step Disposal Protocol
The disposal of Pd(Xantphos)Cl₂ and materials contaminated with it must be managed as hazardous waste. Adherence to institutional, local, regional, and national regulations is mandatory.[2][4][5]
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing Pd(Xantphos)Cl₂. This includes:
-
Unused or expired solid reagent.
-
Reaction mixtures containing the catalyst.
-
Contaminated labware (e.g., flasks, stir bars, filter paper).
-
Solvent rinses of contaminated labware.
-
-
Segregate palladium-containing waste from other chemical waste streams to prevent cross-contamination and facilitate proper disposal.[6] Use dedicated, clearly labeled hazardous waste containers.
Step 2: Waste Containment and Labeling
-
Solid Waste:
-
Collect solid Pd(Xantphos)Cl₂ waste and contaminated materials in a designated, robust, and sealable container.
-
If the material is a fine powder, handle it carefully to avoid generating dust, which can be a flammability and inhalation hazard.[2][3] Consider wetting the powder with a small amount of an inert solvent if permissible by your institution's waste management guidelines.
-
-
Liquid Waste:
-
Collect liquid waste containing Pd(Xantphos)Cl₂ in a separate, leak-proof, and chemically compatible container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)," and any other identifiers required by your institution and local regulations.
-
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the palladium waste.
-
Provide the waste disposal professionals with a complete and accurate description of the waste, including its chemical composition and any other relevant safety information.
Disposal Options for Palladium Waste:
Palladium-containing waste is generally managed through one of the following methods, in order of preference:
-
Recycling and Reclamation: Due to the economic value of palladium, recycling is the preferred method of disposal.[7] This involves specialized chemical processes to recover the palladium for reuse.
-
Incineration: If recycling is not feasible, the waste may be incinerated at a licensed facility equipped to handle heavy metal waste and control air emissions.[7]
-
Landfill: As a last resort, the waste may be disposed of in a designated hazardous waste landfill.[7]
Regulatory Framework for Heavy Metal Waste
While palladium is not specifically listed as one of the "RCRA 8" metals under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), it is still considered a heavy metal and must be managed as hazardous waste.[6][8] The RCRA 8 metals and their regulatory limits for the Toxicity Characteristic Leaching Procedure (TCLP) are provided in the table below as a reference for the stringent controls placed on heavy metal waste.
| RCRA 8 Metal | Regulatory Limit (mg/L) |
| Arsenic | 5.0 |
| Barium | 100.0 |
| Cadmium | 1.0 |
| Chromium | 5.0 |
| Lead | 5.0 |
| Mercury | 0.2 |
| Selenium | 1.0 |
| Silver | 5.0 |
(Data sourced from the U.S. Environmental Protection Agency)[6][8]
It is the responsibility of the waste generator to properly characterize their waste, which may include TCLP testing, to ensure compliance with all applicable regulations.[6]
Experimental Protocols
While this document focuses on disposal, it is important to note that the generation of hazardous waste can be minimized by carefully planning experiments. For instance, a typical experimental protocol involving Pd(Xantphos)Cl₂ might include its use as a catalyst in a cross-coupling reaction.[9] After the reaction is complete, the catalyst is present in the reaction mixture and must be managed as hazardous waste along with the reaction byproducts and solvents.
Pd(Xantphos)Cl₂ Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Pd(Xantphos)Cl₂.
Caption: Logical workflow for the disposal of Pd(Xantphos)Cl₂.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of Pd(Xantphos)Cl₂, protecting themselves, their colleagues, and the environment.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. carlroth.com [carlroth.com]
- 3. tedpella.com [tedpella.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. actenviro.com [actenviro.com]
- 7. Palladium Waste - London Chemicals & Resources Limited [lcrl.net]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) 205319-10-4 | TCI AMERICA [tcichemicals.com]
Safeguarding Your Research: A Guide to Handling Pd(Xantphos)Cl₂
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the palladium catalyst, Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) (Pd(Xantphos)Cl₂). Adherence to these procedures will minimize risks and ensure the integrity of your experiments.
Essential Safety Information at a Glance
Before handling Pd(Xantphos)Cl₂, it is crucial to be aware of its physical and chemical properties, as well as its potential hazards.
| Property | Value |
| Chemical Formula | C₃₉H₃₂Cl₂OP₂Pd |
| Molecular Weight | 755.94 g/mol |
| Appearance | Yellow to orange solid |
| Melting Point | 280-287 °C (decomposes)[1][2] |
| Solubility | Soluble in many organic solvents like benzene, toluene, and dichloromethane. |
| Hazard Statements | May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] As a dust, it can be a flammable solid.[3] |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances.[4] It is air and moisture sensitive and should be stored under an inert gas like nitrogen, protected from light.[1][5][6] |
| Occupational Exposure | No specific occupational exposure limit has been established for Pd(Xantphos)Cl₂. For metallic palladium, a suggested toxic screening level is 0.1 µg/m³. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is critical when handling Pd(Xantphos)Cl₂. The following PPE is mandatory:
-
Eye Protection : ANSI-approved, properly fitting safety glasses or chemical splash goggles are required.[3]
-
Hand Protection : Nitrile or butyl rubber gloves are recommended. It is crucial to consult the glove manufacturer's chemical resistance guide for the specific solvents being used. For instance, while nitrile gloves offer good resistance to some solvents, their performance may vary. Always double-glove when handling the solid compound and solutions.
-
Body Protection : A flame-resistant lab coat, fully buttoned with sleeves of sufficient length to prevent skin exposure, is required.[3] Full-length pants and closed-toe shoes must be worn at all times in the laboratory.[3]
-
Respiratory Protection : A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the solid outside of a certified chemical fume hood or glovebox, or if dust generation is possible.[3][4]
Step-by-Step Handling and Disposal Plan
Due to its air and moisture sensitivity, Pd(Xantphos)Cl₂ requires careful handling, preferably within a glovebox under an inert atmosphere (e.g., nitrogen or argon).
Experimental Workflow for Handling Pd(Xantphos)Cl₂
Detailed Methodologies
1. Preparation and Weighing (Inside a Glovebox):
-
Pre-entry : Ensure all glassware, spatulas, and weighing boats are thoroughly dried in an oven and cooled before being introduced into the glovebox antechamber.
-
Inert Atmosphere : The glovebox should be purged and maintained with a dry, inert atmosphere (nitrogen or argon).
-
Weighing : Tare a clean, dry vial or weighing boat on a balance inside the glovebox. Carefully transfer the required amount of Pd(Xantphos)Cl₂ using a clean spatula. Seal the container immediately after weighing.
-
Record Keeping : Accurately record the weight and other relevant details in your laboratory notebook.
2. Transfer to the Reaction Vessel:
-
Direct Addition : If the reaction is to be set up inside the glovebox, the weighed catalyst can be directly added to the reaction flask.
-
Transfer via Schlenk Technique : If the reaction is to be performed on a Schlenk line, the sealed vial containing the catalyst is removed from the glovebox. The reaction flask on the Schlenk line should be under a positive pressure of inert gas. The catalyst can then be quickly added to the reaction flask against a counterflow of inert gas.
3. Disposal Plan:
-
Segregation : All waste contaminated with Pd(Xantphos)Cl₂, including gloves, weighing paper, and pipette tips, must be segregated into a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Solvents from the reaction containing the palladium catalyst should be collected in a separate, labeled hazardous waste container.
-
Solid Waste : Unused or waste Pd(Xantphos)Cl₂ should not be disposed of in regular trash. It should be collected in a sealed, labeled container for hazardous waste disposal. To minimize the risk of dust inhalation, it is good practice to wet the solid waste with a small amount of an inert, high-boiling solvent before sealing the container.
-
Institutional Guidelines : All waste must be disposed of in accordance with your institution's environmental health and safety guidelines. These may include options for recycling or incineration at a specialized facility.[7]
References
- 1. chem.purdue.edu [chem.purdue.edu]
- 2. Air-free_technique [chemeurope.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 5. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 6. research.unl.edu [research.unl.edu]
- 7. Palladium Waste - London Chemicals & Resources Limited [lcrl.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
